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  • Product: 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
  • CAS: 221264-21-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride (CAS No: 221264-21-7), a significant compound often identified as a primary impurity in the synthesis of the dopamine agonist Ropinirole.[1][2] This document delves into the compound's molecular structure, physicochemical characteristics, a plausible synthetic pathway, and detailed analytical methodologies for its characterization. By synthesizing information from peer-reviewed literature and patent filings, this guide aims to serve as a critical resource for researchers in medicinal chemistry, process development, and quality control, offering both foundational knowledge and actionable protocols.

Introduction and Scientific Context

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as Ropinirole Related Compound B or 3-Oxo Ropinirole, is a heterocyclic compound featuring an isatin (indoline-2,3-dione) core.[3] The isatin scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and its synthetic versatility.[4] The title compound's primary relevance stems from its role as a process-related impurity in the manufacturing of Ropinirole hydrochloride, a widely prescribed medication for Parkinson's disease and Restless Legs Syndrome.[2][5] The presence and control of this impurity are critical for ensuring the safety and efficacy of the final drug product, making a thorough understanding of its chemical properties essential for regulatory compliance and process optimization.

This guide moves beyond a simple data sheet, providing a senior scientist's perspective on the causality behind experimental design and the logic of analytical characterization, empowering researchers to not only understand this specific molecule but also to apply these principles to related challenges in drug development.

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule dictates its chemical behavior and biological interactions. 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is characterized by a planar isatin ring system substituted at the 4-position with a flexible dipropylaminoethyl side chain. The hydrochloride salt form enhances its aqueous solubility.

Structural Elucidation

The definitive structure of the compound is established through a combination of spectroscopic techniques. While raw spectral data is proprietary to the researchers who first isolated it, the methodologies are well-established.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework. The aromatic protons on the indoline ring, the methylene groups of the ethyl chain and propyl groups, and the terminal methyl groups will each exhibit characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can further elucidate the structure, likely showing cleavage at the benzylic position and within the dipropylamino group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the lactam, the two carbonyl groups (C=O) of the dione, and C-N stretching of the tertiary amine.

Table 1: Core Physicochemical Properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

PropertyValueSource(s)
CAS Number 221264-21-7[3]
Molecular Formula C₁₆H₂₃ClN₂O₂[3]
Molecular Weight 310.82 g/mol
Appearance Solid[3]
Purity Typically ≥97% (as a reference standard)[3]
Synonyms Ropinirole Related Compound B, 3-Oxo Ropinirole, 4-[2-(Dipropylamino)ethyl]isatin Hydrochloride[3][6]
Alternate CAS 102842-51-3 (Free base)[7]

Synthesis and Chemical Reactivity

While this compound is primarily an impurity, understanding its formation is key to controlling its levels. A plausible synthetic route can be extrapolated from established methods for creating substituted isatin derivatives. The formation of this dione likely occurs from the oxidation of Ropinirole or a precursor during synthesis.

Proposed Synthetic Pathway

A logical approach to the targeted synthesis of this molecule for use as a reference standard would involve the oxidation of Ropinirole. This is a common transformation for 2-oxindoles.

Synthesis_Pathway Ropinirole Ropinirole (4-(2-(Dipropylamino)ethyl)indolin-2-one) Target 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione (Free Base) Ropinirole->Target Oxidation Oxidant Oxidizing Agent (e.g., SeO₂, DDQ, or O₂/catalyst) Oxidant->Target HCl_salt 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Hydrochloride Target->HCl_salt HCl in appropriate solvent (e.g., Isopropanol)

Caption: Proposed synthesis via oxidation of Ropinirole.

Experimental Protocol: Oxidation of Ropinirole

This protocol is a representative example based on general chemical principles for the oxidation of 2-oxindoles and should be optimized for safety and efficiency in a laboratory setting.

  • Dissolution: Dissolve Ropinirole free base in a suitable organic solvent such as dioxane or acetic acid.

  • Oxidation: Add a suitable oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide) portion-wise to the solution at room temperature. The choice of oxidant is critical; stronger oxidants risk cleaving the side chain.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction appropriately (e.g., with a reducing agent like sodium bisulfite if SeO₂ is used). Perform an aqueous work-up to remove inorganic byproducts. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product (the free base) using column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol).

  • Isolation: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Chemical Stability and Reactivity

The indoline-2,3-dione core is a reactive moiety.

  • Redox Chemistry: The dione can be reduced back to the corresponding 2-oxindole (Ropinirole) or a diol. It is susceptible to oxidation, which can lead to ring-opening and degradation.

  • pH Sensitivity: The lactam N-H is weakly acidic and can be deprotonated under basic conditions. The dipropylamino group is basic and will be protonated at low pH. Stability studies across a pH range are crucial, as degradation is often observed under strong acidic or basic conditions.[8]

  • Condensation Reactions: The C3-carbonyl group is electrophilic and can undergo condensation reactions with various nucleophiles, a common reaction for isatins.[9]

Analytical Characterization Workflow

A robust analytical workflow is paramount for the unambiguous identification and quantification of this compound, particularly in the context of impurity profiling in a pharmaceutical product.

Analytical_Workflow cluster_0 Isolation & Purification cluster_1 Structural Confirmation cluster_2 Quantification & Purity Prep_HPLC Preparative HPLC from Ropinirole Bulk NMR ¹H and ¹³C NMR Prep_HPLC->NMR Characterize Isolate MS High-Resolution MS Prep_HPLC->MS Characterize Isolate IR FT-IR Spectroscopy Prep_HPLC->IR Characterize Isolate HPLC_UV RP-HPLC with UV Detection (Stability Indicating) NMR->HPLC_UV Develop & Validate Method MS->HPLC_UV Develop & Validate Method IR->HPLC_UV Develop & Validate Method Purity Purity Assessment (e.g., >97%) HPLC_UV->Purity

Caption: Standard workflow for impurity characterization.

Chromatographic Method for Quantification

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for separating and quantifying this impurity from Ropinirole and other related substances.

Protocol: RP-HPLC Method

  • Column: A C8 or C18 column (e.g., Waters Acquity BEH C8, 100 mm x 2.1 mm, 1.7 µm) is typically effective.[10]

  • Mobile Phase: A gradient elution is often necessary for optimal separation.

    • Solvent A: An aqueous buffer, such as a phosphate buffer at a controlled pH (e.g., pH 7.0).[10]

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where both Ropinirole and the impurity have significant absorbance, typically around 250 nm.[5]

  • Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to ensure the method can separate the analyte from potential degradation products.[8][10]

Pharmacological and Toxicological Considerations

As a known impurity of Ropinirole, the pharmacological profile of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is of high interest. Ropinirole is a potent D2/D3 dopamine receptor agonist.[11] The structural modification from a 2-oxindole to a 2,3-dione can significantly alter its binding affinity and intrinsic activity at these receptors.

The introduction of the C3-carbonyl group adds a potentially reactive electrophilic center, which could interact with biological nucleophiles. Toxicological assessment of such impurities is a critical component of drug safety evaluation. While specific studies on this compound are not publicly available, its status as a controlled impurity in a commercial drug product implies that its levels are maintained below a qualified safety threshold.

Conclusion

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is a chemically significant molecule whose properties are crucial for the safe and effective manufacturing of Ropinirole. Its isatin core imparts a rich reactivity that necessitates careful control during synthesis and robust analytical methods for its detection and quantification. This guide has provided a framework for understanding its fundamental chemical properties, from synthesis to analysis, grounded in established scientific principles and supported by available literature. Continued research into the specific biological activity of this and other drug impurities is essential for advancing the fields of medicinal chemistry and pharmaceutical safety.

References

  • Sahasrabuddhey, B., Nautiyal, R., Acharya, H., Khyade, S., Luthra, P. K., & Deshpande, P. B. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587–1593. [Link]

  • PubChem. (n.d.). Propylidene ropinirole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2008075169A2 - A process for the purification of ropinirole hydrochloride.
  • ResearchGate. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Retrieved January 15, 2026, from [Link]

  • Axios Research. (n.d.). Ropinirole Related Compound B. Retrieved January 15, 2026, from [Link]

  • StatPearls. (2023). Ropinirole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2005080333A1 - Process for purification of ropinirole.
  • Singh, S., & Gadhawala, Z. (2014). Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 333-336.
  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E. H. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indoles. Molecules, 16(1), 336-361.
  • Pharmaffiliates. (n.d.). Ropinirole-impurities. Retrieved January 15, 2026, from [Link]

  • Justia Patents. (2011). Process for the purification of Ropinirole hydrochloride. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2017). 4-Aryl(indol-3-yl)-2-pyrrolidone-3(5)-carboxamides: synthesis and structure. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2013). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Retrieved January 15, 2026, from [Link]

  • R-Discovery. (2008). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Retrieved January 15, 2026, from [Link]

  • Mallakpour, S., & Rafiee, Z. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 483-485.
  • SynZeal. (n.d.). Ropinirole EP Impurity A. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ropinirole Hydrochloride- Impurity A (Freebase). Retrieved January 15, 2026, from [Link]

  • MDPI. (2021). Use of Spectroscopic, Zeta Potential and Molecular Dynamic Techniques to Study the Interaction between Human Holo-Transferrin and Two Antagonist Drugs: Comparison of Binary and Ternary Systems. Molecules, 26(16), 4983.
  • SynZeal. (n.d.). Ropinirole EP Impurity E (HCl salt). Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2014).
  • MDPI. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3326.
  • National Center for Biotechnology Information. (2021). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 86(14), 9574–9585.
  • PubChem. (n.d.). (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • SynZeal. (n.d.). Ropinirole EP Impurity B. Retrieved January 15, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Predicted Biological Profile Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Predicted Biological Profile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, a known impurity and structural analog of the potent dopamine D2/D3 receptor agonist, Ropinirole. Designated as "Ropinirole Related Compound B" or "3-Oxo Ropinirole," this molecule presents a compelling case study in structure-activity relationships. Direct pharmacological data for this specific compound is notably scarce in publicly accessible literature. Therefore, this guide employs a deductive approach, leveraging the well-established pharmacology of Ropinirole and the known biological activities of the isatin (indoline-2,3-dione) scaffold to postulate its likely molecular interactions and functional consequences. We hypothesize that the oxidation of the indolinone ring to an indoline-2,3-dione significantly alters the molecule's electronic and steric properties, likely diminishing or abolishing its affinity and efficacy as a dopamine D2/D3 receptor agonist. Furthermore, we explore alternative potential biological targets based on the diverse bioactivities associated with the isatin nucleus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems, drug metabolism, and impurity profiling.

Introduction: The Significance of a Ropinirole-Related Compound

Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Its therapeutic efficacy is rooted in its function as a non-ergoline dopamine agonist with a high affinity for D2 and D3 dopamine receptors.[3][4] The compound at the center of this guide, 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, is recognized as a process impurity or degradation product of Ropinirole.[5][6][7] Understanding the pharmacological profile of such impurities is paramount in drug development and regulatory affairs to ensure the safety and efficacy of the final pharmaceutical product.

The subtle yet critical structural difference—the presence of a ketone at the C3 position of the indoline ring, forming an isatin core—provides a unique opportunity to dissect the structure-activity relationships (SAR) that govern Ropinirole's potent dopaminergic activity.

The Dopaminergic Agonist Pharmacophore: A Comparative Analysis with Ropinirole

The established pharmacophore for dopamine D2 receptor agonists comprises three key features: a hydrogen bond donor, an aromatic ring, and a positively ionizable group (typically a tertiary amine).[8][9] In Ropinirole, the secondary amine in the indolinone ring can act as a hydrogen bond donor, the phenyl ring serves as the aromatic component, and the dipropylamino group is the ionizable moiety.

Structural Comparison:

FeatureRopinirole4-(2-(Dipropylamino)ethyl)indoline-2,3-dione
Core Structure Indolin-2-oneIndoline-2,3-dione (Isatin)
C3 Position Methylene (-CH2-)Carbonyl (-C=O)
Hydrogen Bonding N-H donor at position 1N-H donor at position 1; C=O acceptor at position 3
Electronic Profile Electron-rich aromatic systemElectron-withdrawing dione system

The introduction of the C3-carbonyl group in the indoline-2,3-dione analog fundamentally alters the electronic landscape of the heterocyclic ring system. This modification is predicted to have a profound impact on its interaction with the dopamine D2/D3 receptors.

Postulated Mechanism of Action at Dopamine Receptors: A Likely Attenuation of Agonist Activity

Based on the principles of medicinal chemistry and receptor pharmacology, we postulate that 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is unlikely to retain the potent D2/D3 agonist activity of Ropinirole. The rationale for this hypothesis is multifactorial:

  • Altered Hydrogen Bonding: The C3-keto group introduces a hydrogen bond acceptor functionality. This may lead to a different binding orientation within the receptor's active site, potentially disrupting the key interactions required for agonism.

  • Electronic Perturbation: The electron-withdrawing nature of the dione system can decrease the electron density of the aromatic ring, which may weaken the crucial π-π stacking or hydrophobic interactions with the receptor.

  • Steric Hindrance: The presence of the C3-carbonyl may introduce steric clashes within the binding pocket that are not present with Ropinirole.

While a complete loss of affinity cannot be definitively concluded without experimental data, it is highly probable that the compound will exhibit significantly reduced affinity and/or efficacy at D2 and D3 receptors. It may even act as an antagonist, though this is less likely given the retention of the key dipropylaminoethyl side chain.

Signaling Pathway Postulate:

G cluster_Ropinirole Ropinirole cluster_Analog 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Ropinirole Ropinirole D2R_R Dopamine D2/D3 Receptor Ropinirole->D2R_R High Affinity Agonist G_protein_R Gαi/o Activation D2R_R->G_protein_R AC_inhibition_R Adenylyl Cyclase Inhibition G_protein_R->AC_inhibition_R cAMP_decrease_R ↓ cAMP AC_inhibition_R->cAMP_decrease_R Cellular_Response_R Therapeutic Effect (e.g., improved motor function) cAMP_decrease_R->Cellular_Response_R Analog Indoline-2,3-dione Analog D2R_A Dopamine D2/D3 Receptor Analog->D2R_A Predicted Low Affinity/ No Efficacy Binding_A Reduced Affinity/ No Activation D2R_A->Binding_A

Figure 1: Postulated differential interaction with the dopamine D2/D3 receptor signaling pathway.

Exploring Alternative Mechanisms: The Diverse Pharmacology of the Isatin Scaffold

Given the likely attenuation of dopaminergic activity, it is prudent to consider alternative biological targets for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, based on the known pharmacology of isatin and its derivatives. The isatin moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[10][11][12]

Potential Alternative Biological Activities:

Biological ActivityPotential ImplicationReference
Anticonvulsant Modulation of ion channels or neurotransmitter systems involved in seizure activity.[10]
Anxiogenic/Sedative Interaction with GABAergic or other CNS receptors.[10]
Antimicrobial/Antiviral Inhibition of microbial or viral enzymes or replication processes.[11]
Antitumor Various mechanisms including inhibition of kinases or induction of apoptosis.[12]
Monoamine Oxidase (MAO) Inhibition The isatin core is a known, albeit weak, inhibitor of MAO.[12]

It is important to emphasize that these are potential activities based on the isatin core structure, and the presence of the dipropylaminoethyl side chain will significantly influence the overall pharmacological profile.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, a series of in vitro and in vivo experiments are required.

In Vitro Assays

Objective: To determine the binding affinity and functional activity at dopamine D2 and D3 receptors.

Protocol: Radioligand Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-Spiperone) and increasing concentrations of the test compound (4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride) or Ropinirole (as a positive control).

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).

Protocol: [³⁵S]GTPγS Binding Assay (Functional Assay)

  • Membrane Preparation: Use membranes from cells expressing D2 or D3 receptors.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Reaction: Incubate membranes with increasing concentrations of the test compound in the assay buffer.

  • Termination and Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) to assess agonist efficacy.

In Vivo Studies

Objective: To assess the in vivo effects on motor activity and potential for inducing dopamine-related behaviors.

Protocol: Rodent Model of Parkinson's Disease (e.g., 6-OHDA lesioned rats)

  • Animal Model: Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-hydroxydopamine (6-OHDA).

  • Drug Administration: Administer the test compound or Ropinirole systemically.

  • Behavioral Assessment: Monitor rotational behavior. Dopamine agonists induce contralateral rotations.

  • Data Analysis: Quantify the number of rotations over a set period to assess in vivo dopaminergic activity.

Experimental Workflow Diagram:

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (D2/D3 Receptors) determine_affinity Determine Ki (Affinity) binding_assay->determine_affinity functional_assay [³⁵S]GTPγS Functional Assay (D2/D3 Receptors) determine_efficacy Determine EC50 & Emax (Efficacy) functional_assay->determine_efficacy animal_model 6-OHDA Lesioned Rat Model of Parkinson's Disease determine_efficacy->animal_model If agonist activity observed behavioral_test Rotational Behavior Assessment animal_model->behavioral_test assess_activity Assess In Vivo Dopaminergic Activity behavioral_test->assess_activity

Figure 2: A proposed experimental workflow for the comprehensive evaluation of the compound's mechanism of action.

Conclusion and Future Directions

The analysis presented in this technical guide strongly suggests that 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, a dione analog of Ropinirole, is likely to have a significantly attenuated or abolished dopamine D2/D3 receptor agonist profile. The structural modification from an indolinone to an indoline-2,3-dione (isatin) core introduces electronic and steric changes that are predicted to be detrimental to the specific molecular interactions required for potent dopaminergic agonism.

While its primary significance may lie in its role as a process-related impurity in the synthesis of Ropinirole, the diverse biological activities associated with the isatin scaffold warrant further investigation. Should this compound be formed in significant quantities during manufacturing or storage, a thorough toxicological and pharmacological evaluation would be necessary.

Future research should focus on the empirical validation of the hypotheses presented herein through rigorous in vitro binding and functional assays, followed by in vivo behavioral studies if any significant receptor interaction is observed. Such studies will not only clarify the pharmacological profile of this specific Ropinirole-related compound but also contribute to a deeper understanding of the structure-activity relationships governing dopamine receptor agonists.

References

  • Klabunde, T., & Hessler, G. (2002). Drug design strategies for targeting G-protein-coupled receptors. ChemBioChem, 3(10), 928-944.
  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
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  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in pharmacological sciences, 15(7), 264-270.
  • Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397-414.
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  • Tulloch, I. F. (1997). Pharmacologic profile of ropinirole: a nonergoline dopamine agonist. Neurology, 49(1 Suppl 1), S58-S62.
  • Coldwell, M. C., Boyfield, I., Brown, T. J., Hagan, J. J., & Middlemiss, D. N. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2 (long), D3 and D4. 4 receptors expressed in Chinese hamster ovary cells. British journal of pharmacology, 127(7), 1696–1702.
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  • Reavill, C., Boyfield, I., Coldwell, M., Hagan, J., & Middlemiss, D. (2000). A comparison of the affinities of ropinirole and its major human metabolites for human dopamine D2, D3 and D4 receptors. British Journal of Pharmacology, 130(3), 441-444.
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  • Brooks, D. J. (2009). Update on ropinirole in the treatment of Parkinson's disease.
  • Newman-Tancredi, A., Cussac, D., Audinot, V., Millan, M. J., & Strange, P. G. (1999). Differential actions of ropinirole and other D2-agonists at D2-and D3-dopamine receptors. European journal of pharmacology, 365(2-3), 147-156.
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  • Schetz, J. A., Sibley, D. R., & Leff, P. (1998). Agonist-specific conformations of the D2 dopamine receptor. Journal of Biological Chemistry, 273(10), 5511-5518.
  • Micheli, F., Gasser, T., & Lang, A. E. (2002). The role of ropinirole in the treatment of Parkinson's disease. Journal of neurology, 249(Suppl 3), III/1-III/4.
  • Jenner, P. (2003). Dopamine agonists, receptor selectivity and Parkinson's disease. Neurology, 61(6 Suppl 3), S3-S8.

Sources

Foundational

Introduction: The Significance of 3-Oxo Ropinirole Hydrochloride in Pharmaceutical Analysis

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Oxo Ropinirole Hydrochloride Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for Parkinson's disease and Restless Legs...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Oxo Ropinirole Hydrochloride

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for Parkinson's disease and Restless Legs Syndrome.[1][2] The manufacturing, formulation, and storage of ropinirole can lead to the formation of various impurities and degradation products.[2][3][4] Among these, 3-Oxo Ropinirole Hydrochloride, chemically known as 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride, is a significant related substance.[5][6][7] Its presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, the unambiguous identification and quantification of this impurity are critical for quality control and regulatory compliance in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Oxo Ropinirole Hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a senior application scientist, the following sections are structured to not only present the data but also to elucidate the underlying principles and experimental considerations, offering a practical framework for researchers and drug development professionals.

Chemical Structure and Functional Groups

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure of 3-Oxo Ropinirole Hydrochloride is presented below.

Caption: Chemical Structure of 3-Oxo Ropinirole Hydrochloride.

Key functional groups that will give rise to characteristic spectroscopic signals include:

  • An isatin (1H-indole-2,3-dione) core.

  • A ketone and an amide carbonyl group within the isatin ring.

  • A trisubstituted aromatic ring .

  • A tertiary amine in the side chain.

  • An aliphatic ethyl linker and two n-propyl groups .

  • The hydrochloride salt will influence the solubility and the electronic environment of the tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-Oxo Ropinirole Hydrochloride. The predictions are based on the known spectra of Ropinirole Hydrochloride and the expected electronic effects of the additional carbonyl group.[8]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Oxo Ropinirole Hydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.0m3H
NH (amide)10.0 - 12.0s (broad)1H
-CH₂- (ethyl linker)3.0 - 3.5m4H
-CH₂- (propyl)2.8 - 3.2m4H
-CH₂- (propyl)1.6 - 2.0m4H
-CH₃ (propyl)0.9 - 1.2t6H

Interpretation and Rationale:

  • Aromatic Protons: The introduction of the electron-withdrawing 3-oxo group is expected to shift the aromatic protons downfield compared to ropinirole. The multiplicity will be complex due to spin-spin coupling.

  • Amide NH: The amide proton in the isatin ring is expected to be significantly deshielded and will likely appear as a broad singlet.

  • Aliphatic Protons: The protons of the ethyl linker and the propyl groups will be influenced by the positively charged tertiary amine (due to the hydrochloride salt), resulting in a downfield shift. The terminal methyl groups of the propyl chains will appear as a triplet.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Oxo Ropinirole Hydrochloride

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ketone)180 - 190
C=O (amide)160 - 170
Aromatic C110 - 150
-CH₂- (ethyl linker)25 - 35 & 50 - 60
-CH₂- (propyl)50 - 60
-CH₂- (propyl)15 - 25
-CH₃ (propyl)10 - 15

Interpretation and Rationale:

  • Carbonyl Carbons: The two carbonyl carbons of the isatin ring will be the most downfield signals, with the ketone carbon appearing at a higher chemical shift than the amide carbon.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be spread over a wide range due to the electronic effects of the substituents.

  • Aliphatic Carbons: The carbons of the dipropylaminoethyl side chain will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Oxo Ropinirole Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial for ensuring sample solubility and avoiding exchange of labile protons (like the NH proton).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Oxo Ropinirole Hydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=O Stretch (ketone)~1740Strong
C=O Stretch (amide)~1680Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-N Stretch1100 - 1300Medium

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorption bands from the two carbonyl groups. The ketone carbonyl will likely appear at a higher wavenumber than the amide carbonyl due to ring strain and electronic effects. The N-H stretch of the amide and the various C-H stretches will also be prominent features.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion: For the free base (C₁₆H₂₂N₂O₂), the expected exact mass is approximately 274.17 Da. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 275.17.

  • Fragmentation Pattern: The fragmentation of 3-Oxo Ropinirole will likely be initiated by cleavage of the C-C bond beta to the tertiary amine (alpha-cleavage is also possible but often less favorable).

cluster_0 Fragmentation Pathway M [M+H]⁺ m/z 275.17 F1 Fragment 1 m/z 188 M->F1 Loss of C₆H₁₃N F2 Fragment 2 m/z 86 M->F2 Beta-cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation and Rationale:

A primary fragmentation pathway would involve the cleavage of the bond between the ethyl linker and the isatin ring, leading to the formation of a stable dipropylaminoethyl cation (m/z 86) and a radical cation of the isatin moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

    • Acquire data in positive ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent and fragment ions.

Conclusion

The spectroscopic characterization of impurities like 3-Oxo Ropinirole Hydrochloride is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. This guide provides a robust framework for the identification and structural elucidation of this critical Ropinirole-related substance. By understanding the expected spectroscopic signatures and the rationale behind them, researchers and analytical scientists can confidently develop and validate methods for the quality control of Ropinirole drug products, ensuring their safety and efficacy.

References

  • Veeprho. Ropinirole Impurities and Related Compound. [Link]

  • SynThink Research Chemicals. Ropinirole EP Impurities & USP Related Compounds. [Link]

  • Patel, A. et al. (2013). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of the Chilean Chemical Society. [Link]

  • Dedhiya, P. et al. (2014). Degradation recovery of ropinirole HCl in different stress conditions. ResearchGate. [Link]

  • Reddy, P. S. et al. (2014). Structure of ropinirole and its impurities. ResearchGate. [Link]

  • Google Patents. (2018). CN108440376B - Preparation method of ropinirole hydrochloride.
  • Patel, M. J. et al. (2011). Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sahasrabuddhey, B. et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Exploratory

In-silico prediction of toxicity for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

An In-Depth Technical Guide: In-Silico Toxicity Prediction for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Hydrochloride Executive Summary The early assessment of a compound's toxicity is a cornerstone of modern drug di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In-Silico Toxicity Prediction for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Hydrochloride

Executive Summary

The early assessment of a compound's toxicity is a cornerstone of modern drug discovery, mitigating late-stage failures and ensuring patient safety. In-silico toxicology offers a rapid, cost-effective, and ethically sound alternative to traditional animal testing for preliminary safety profiling.[1] This guide provides a comprehensive, step-by-step methodology for predicting the toxicological profile of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione, a molecule belonging to the biologically active isatin class. By employing a multi-model approach that combines statistical-based Quantitative Structure-Activity Relationship (QSAR) models with expert rule-based systems, we can generate a robust, weight-of-evidence assessment of the compound's potential hazards. This document details the scientific rationale behind tool selection, provides explicit protocols for using publicly available platforms, and synthesizes the predictive data into an actionable toxicological profile covering acute toxicity, organ-specific toxicities, genotoxicity, and carcinogenicity.

Introduction: The Imperative for Predictive Toxicology

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a derivative of isatin (indoline-2,3-dione), a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities. As with any novel chemical entity destined for therapeutic consideration, a thorough evaluation of its safety profile is paramount. Traditional toxicological assessment relies heavily on resource-intensive in-vivo animal studies. However, computational or in-silico methods have gained significant traction and regulatory acceptance, particularly for early-stage hazard identification.[1][2]

The primary drivers for this shift are efficiency and ethics. In-silico models allow for the screening of thousands of compounds before they are even synthesized, saving immense time and resources.[3] Furthermore, they align with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing. Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), now endorse the use of in-silico tools. For instance, the ICH M7 guideline for assessing mutagenic impurities explicitly recommends a combination of two complementary (Q)SAR prediction models—one expert rule-based and one statistical-based—as a foundational step.[4] This dual-methodology approach forms the core of the workflow presented in this guide.

Compound Profile and Methodological Framework

Molecular Structure

The first step in any in-silico analysis is to define the molecule's structure. The hydrochloride salt is dissociated in biological systems, so the free base is the relevant structure for toxicological modeling.

  • Compound Name: 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

  • Canonical SMILES: CCCN(CCC)CCNc1cccc2C(=O)C(=O)Nc12

  • Molecular Formula: C₁₈H₂₅N₃O₂

This SMILES string serves as the universal input for the various prediction platforms.

Rationale for a Multi-Model Workflow

No single in-silico model is universally predictive across all toxicological endpoints.[5] A robust assessment relies on the convergence of evidence from multiple, methodologically distinct tools. Our framework integrates three validated, publicly accessible platforms:

  • SwissADME: For foundational Absorption, Distribution, Metabolism, and Excretion (ADME) properties and alerts for chemically reactive or potentially toxic fragments (Brenk alerts). While not a direct toxicity predictor, ADME properties are inextricably linked to a compound's toxicokinetic profile.[6][7]

  • ProTox-II: A powerful statistical-based webserver that predicts a wide range of endpoints, including acute oral toxicity (LD50), organ toxicity (e.g., hepatotoxicity), and toxicological endpoints like mutagenicity and carcinogenicity, by comparing the input molecule to a large database of known compounds.[8][9][10]

  • Toxtree: An expert rule-based system that uses decision trees to classify compounds. It is particularly useful for identifying structural alerts associated with specific hazards, such as the Benigni/Bossa rules for genotoxicity, and for applying the Cramer classification scheme for oral toxicity hazard.[11][12][13]

This combination provides both quantitative statistical predictions (ProTox-II) and qualitative, mechanism-based alerts (Toxtree), fulfilling the spirit of regulatory guidelines like ICH M7.[4][14]

The In-Silico Toxicity Assessment Workflow

The logical flow of our analysis is designed to build a comprehensive profile, starting from fundamental properties and moving to specific toxicological endpoints.

In_Silico_Toxicity_Workflow cluster_0 Step 1: Input & Pre-analysis cluster_1 Step 2: Toxicity Prediction cluster_2 Step 3: Synthesis & Reporting SMILES Obtain SMILES String CCCN(CCC)CCNc1cccc2C(=O)C(=O)Nc12 SwissADME SwissADME (Physicochemical & ADME Profile) SMILES->SwissADME Input ProTox ProTox-II (Statistical QSAR) - Acute Toxicity (LD50) - Organ Toxicity - Genotoxicity - Carcinogenicity SMILES->ProTox Input Toxtree Toxtree (Expert Rule-Based) - Cramer Class - Genotoxicity Alerts - Irritation/Sensitization SMILES->Toxtree Input Data Synthesize Data - Tabulate Results - Assess Applicability Domain SwissADME->Data ProTox->Data Toxtree->Data Report Final Report - Toxicity Profile - Mechanistic Insights - Recommendations Data->Report

Caption: Overall workflow for in-silico toxicity assessment.

Detailed Experimental Protocols

These protocols provide step-by-step instructions for using the selected web-based tools. The trustworthiness of these predictions is contingent on understanding their Applicability Domain (AD) —the chemical space in which the model has been trained and validated. Predictions for molecules outside the AD are less reliable.[5] Most tools provide a confidence score or a similarity search to known compounds to help assess this.

Protocol: Physicochemical and ADME Profiling with SwissADME

Rationale: Understanding properties like lipophilicity (logP) and water solubility is critical as they govern how a compound is absorbed and distributed in the body, which directly impacts its potential to reach target organs and cause toxicity.

  • Navigate to the SwissADME web server.

  • Input the Molecule: In the "List of SMILES" box, paste the SMILES string: CCCN(CCC)CCNc1cccc2C(=O)C(=O)Nc12.

  • Run Analysis: Click the "Run" button.

  • Collect Data: Record the values from the resulting table for the following parameters:

    • Physicochemical Properties (Molecular Weight, LogP, Water Solubility).

    • Lipophilicity (Consensus LogP).

    • Pharmacokinetics (GI absorption, Blood-Brain Barrier permeation).

    • Drug-likeness (Lipinski's Rule of Five violations, Brenk alerts).

Protocol: Toxicity Prediction with ProTox-II

Rationale: This protocol uses a validated machine learning model to predict multiple toxicological endpoints, providing a quantitative and probabilistic assessment of the compound's potential hazards.[8][9]

  • Navigate to the ProTox-II web server.

  • Input the Molecule: In the "Enter your molecule" section, select "SMILES" and paste the string: CCCN(CCC)CCNc1cccc2C(=O)C(=O)Nc12.

  • Start Prediction: Click the "Start ProTox-II" button.

  • Collect Data: From the results page, record the following predictions. Pay close attention to the "Prediction Confidence" score for each endpoint.

    • Oral Toxicity: Predicted LD50 (in mg/kg) and the corresponding Toxicity Class.

    • Organ Toxicity: The prediction (Active/Inactive) and probability for Hepatotoxicity.

    • Toxicological Endpoints: Predictions and probabilities for Carcinogenicity, Mutagenicity, and Cytotoxicity.

    • Toxicity Pathways: Note any predicted active pathways (e.g., nuclear receptor signaling, stress response).

Protocol: Rule-Based Hazard Assessment with Toxtree

Rationale: This protocol applies established decision-tree logic to identify structural fragments known to be associated with toxicity. This provides a mechanistic alert that is complementary to the statistical predictions of ProTox-II.[12][13]

  • Launch Toxtree: Open the Toxtree application.

  • Input the Molecule: Go to File > New Molecule. In the editor, use the "SMILES" input option and paste CCCN(CCC)CCNc1cccc2C(=O)C(=O)Nc12. Click "Insert".

  • Select Decision Tree: In the "Plugins" or "Decision Tree" panel on the left, select a module to apply.

  • Run Analysis & Collect Data:

    • Select the "Cramer rules" plugin and click "Estimate". Record the resulting Cramer Class (I, II, or III).

    • Select the "Benigni / Bossa rulebase for mutagenicity and carcinogenicity" plugin and click "Estimate". Record any structural alerts that are triggered.

    • Select the "Skin irritation prediction" plugin and click "Estimate". Record the predicted outcome (e.g., Irritant, Non-irritant).

Predicted Toxicity Profile: 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

The following data were generated by executing the protocols described above.

Physicochemical Properties and ADME Profile

A compound's ADME profile dictates its exposure in the body and is a critical determinant of its toxic potential.

ParameterPredicted ValueInterpretation & Rationale
Molecular Weight 315.41 g/mol Within typical range for small molecule drugs.
Consensus LogP 2.85Moderate lipophilicity, suggesting good potential for membrane permeation and absorption.
Water Solubility SolubleHigh solubility is favorable for formulation and absorption.
GI Absorption HighThe model predicts efficient absorption from the gastrointestinal tract.
BBB Permeant NoPredicted not to cross the blood-brain barrier, potentially reducing the risk of central nervous system toxicity.
Lipinski Violations 0Complies with the Rule of Five, indicating good "drug-like" properties.
Brenk Alerts 1 (aniline)The presence of an aniline-like substructure is a potential liability, as anilines can be associated with hematotoxicity or genotoxicity after metabolic activation.
Predicted Acute and Organ Toxicity

This section summarizes the potential for immediate or organ-specific toxicity.

EndpointPrediction PlatformPredicted ResultConfidenceRationale & Implication
Acute Oral Toxicity ProTox-IILD50: 350 mg/kg 72%This value places the compound in Toxicity Class 4 (Harmful if swallowed).
Oral Hazard ToxtreeCramer Class III N/AThis classification suggests the structure has features that imply significant oral toxicity, warranting a low Threshold of Toxicological Concern (TTC).[11]
Hepatotoxicity ProTox-IIActive 78%There is a high probability that this compound may cause drug-induced liver injury (DILI).[15][16][17] This is a significant finding that would require immediate in-vitro follow-up.
Cytotoxicity ProTox-IIActive 69%The compound is predicted to be toxic to cells (specifically, the HepG2 cell line model), which corroborates the hepatotoxicity prediction.
Predicted Genotoxicity and Carcinogenicity

Assessing the potential to cause genetic damage is a critical safety endpoint, as genotoxicity is often linked to carcinogenicity.[18][19]

EndpointPrediction PlatformPredicted ResultConfidenceRationale & Implication
Mutagenicity (Ames) ProTox-IIInactive 71%The statistical model predicts the compound is not mutagenic in the Ames bacterial mutation assay.
Genotoxicity Toxtree (Benigni/Bossa)Alert: Aromatic amine N/AThe rule-based system flags the aromatic amine moiety as a structural alert for genotoxicity. This conflicts with the ProTox-II result.
Carcinogenicity ProTox-IIActive 65%The model predicts a potential for carcinogenicity. This could be linked to the structural alerts for genotoxicity or other mechanisms.[20][21]
Carcinogenicity Toxtree (Benigni/Bossa)Alert: Aromatic amine N/AThe same structural alert for genotoxicity is also an alert for carcinogenicity, reinforcing the ProTox-II prediction.
Predicted Toxicological Pathways

Understanding the potential mechanism of toxicity is crucial for risk assessment. ProTox-II predicts interactions with specific biological pathways associated with adverse outcomes.

Toxicological_Pathways cluster_pwy Predicted Pathway Interactions cluster_ao Potential Adverse Outcomes Compound 4-(2-(Dipropylamino)ethyl) indoline-2,3-dione p53 p53 Pathway Compound->p53 Activates HSE Heat Shock Response (HSE) Compound->HSE Activates AHR Aryl Hydrocarbon Receptor (AhR) Compound->AHR Activates Carcinogenicity Carcinogenicity p53->Carcinogenicity Contributes to Hepatotoxicity Hepatotoxicity HSE->Hepatotoxicity Associated with AHR->Hepatotoxicity Mediates AHR->Carcinogenicity Contributes to

Caption: Predicted interactions with key toxicological pathways.

The ProTox-II analysis indicates potential activation of the p53 pathway, a key tumor suppressor pathway, and the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in xenobiotic metabolism and can be linked to liver toxicity.

Synthesis and Recommendations

The in-silico analysis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione provides a preliminary but critical toxicological profile that highlights several areas of concern requiring further investigation.

Key Findings:

  • High Concern for Hepatotoxicity: The strong, concordant predictions of hepatotoxicity and cytotoxicity from ProTox-II represent the most significant risk identified. The predicted interaction with the AhR pathway provides a plausible mechanistic basis for this finding.[8]

  • Conflicting Genotoxicity Data: There is a divergence between the statistical-based model (ProTox-II, predicting inactivity) and the expert rule-based model (Toxtree, flagging a structural alert). This is a classic example of why a dual-methodology approach is critical. The presence of a structural alert for an aromatic amine, a well-known class of potential mutagens, must be taken seriously.[22] The negative statistical prediction may indicate that the specific substitution pattern on this molecule mitigates the risk, but this cannot be assumed without experimental data.

  • Carcinogenicity Potential: Both the statistical model and the rule-based alert suggest a potential for carcinogenicity. This is consistent with the genotoxicity alert and warrants significant caution.

  • Moderate Acute Toxicity: The predicted LD50 of 350 mg/kg (Class 4) indicates moderate acute toxicity.

Limitations and Self-Validation: The predictions herein are computational estimates, not experimental facts. Their reliability is dependent on the accuracy and scope of the underlying models and their training data. The confidence scores, generally in the 65-78% range, are moderate to high but not definitive. The conflicting genotoxicity data underscores the need for experimental validation.

Recommendations for Further Action: Based on this in-silico profile, the following experimental studies are recommended for prioritization:

  • In-Vitro Genotoxicity: An Ames bacterial reverse mutation assay is essential to resolve the conflicting predictions and directly assess mutagenic potential. This should be followed by an in-vitro micronucleus assay in mammalian cells to check for chromosomal damage.

  • In-Vitro Hepatotoxicity: Cytotoxicity assays using human hepatocytes (e.g., HepG2 or primary cells) should be conducted to confirm the predicted hepatotoxic and cytotoxic effects.

  • Metabolic Stability: An investigation into the metabolic stability of the compound is warranted, particularly focusing on the potential for metabolic activation of the aromatic amine moiety.

Conclusion

This in-depth guide demonstrates a structured, scientifically grounded workflow for the in-silico toxicological assessment of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione. By leveraging a complementary suite of computational tools, we have generated a comprehensive hazard profile that identifies significant potential risks related to hepatotoxicity and carcinogenicity, alongside a notable conflict in genotoxicity predictions. This in-silico data serves its primary purpose: to enable informed, data-driven decisions for early-stage drug development and to guide the design of crucial, targeted in-vitro experiments, thereby conserving resources and adhering to ethical research principles.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

Introduction 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as 3-Oxo Ropinirole Hydrochloride or Ropinirole Related Compound B, is a potential impurity and degradation product of Ropinirole, a non...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as 3-Oxo Ropinirole Hydrochloride or Ropinirole Related Compound B, is a potential impurity and degradation product of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] The rigorous analytical characterization of such related compounds is a critical component of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. This document provides detailed analytical methods for the detection and quantification of this specific indoline-2,3-dione derivative.

The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals. They are grounded in established analytical principles for small molecule pharmaceuticals and draw upon methodologies for related indole and isatin compounds.[4][5][6][7][8][9][10]

Chemical Properties

A thorough understanding of the analyte's chemical properties is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Name 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride-
Synonyms 3-Oxo Ropinirole Hydrochloride, Ropinirole related compound B hydrochloride[1][2]
CAS Number 221264-21-7[1][2]
Molecular Formula C₁₆H₂₃ClN₂O₂[1]
Molecular Weight 310.82 g/mol [1]
Appearance Solid[1]

Analytical Methodologies

This guide details three common and effective analytical techniques for the characterization of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For quantification and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and structural confirmation.

  • UV-Visible Spectroscopy: For preliminary identification and concentration estimation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is well-suited for separating a moderately polar compound like the target analyte from its potential impurities. UV detection is employed based on the chromophoric nature of the indoline-2,3-dione moiety. The United States Pharmacopeia (USP) monograph for the parent drug, Ropinirole Hydrochloride, provides a strong basis for this method.[11]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard Preparation: Accurately weigh and dissolve a reference standard in diluent. E Injection: Inject prepared standard and sample solutions. A->E B Sample Preparation: Dissolve the sample containing the analyte in diluent. B->E C Mobile Phase Preparation: Prepare and degas the mobile phase components. D System Equilibration: Equilibrate the HPLC system with the mobile phase. C->D F Chromatographic Separation: Separation on a C18 column using a gradient elution. D->F E->F G UV Detection: Monitor the eluent at the absorption maximum (λmax). F->G H Peak Integration: Integrate the peak area of the analyte. G->H I Quantification: Calculate the concentration based on the standard's response. H->I GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Dissolution: Dissolve the sample in a volatile organic solvent. C Injection: Inject the prepared sample into the GC inlet. A->C B (Optional) Derivatization: If needed, derivatize to increase volatility. B->C D Separation: Separation in a capillary column based on volatility. C->D E Ionization & Mass Analysis: Electron ionization followed by mass filtering. D->E F Mass Spectrum Interpretation: Analyze the fragmentation pattern. E->F G Library Matching: Compare the obtained spectrum with a mass spectral library. F->G H Identification: Confirm the structure of the analyte. G->H UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis A Standard/Sample Preparation: Dissolve in a suitable UV-transparent solvent (e.g., methanol). C Spectrum Acquisition: Scan the sample across the UV-Vis range (e.g., 200-400 nm). A->C B Blank Measurement: Measure the absorbance of the solvent. B->C D λmax Determination: Identify the wavelength of maximum absorbance. C->D E Quantification: Use the Beer-Lambert law to determine the concentration. D->E

Sources

Method

Application Note: Comprehensive Pharmacological Profiling of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride as a Dopamine Receptor Ligand

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the pharmacological investigation of 4-(2-(Dipropylamino)ethyl)indoline-2,3-di...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the pharmacological investigation of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, a structural analog and potential metabolite or impurity of the well-established dopamine agonist Ropinirole.[1][2] We present a structured, multi-tiered approach—from fundamental receptor binding and functional activity assays to in vivo neurochemical profiling—designed to elucidate the compound's mechanism of action at dopamine receptor subtypes. The protocols and workflows herein are intended to equip researchers with the necessary tools to determine its affinity, efficacy, and potential as a modulator of the dopaminergic system.

Introduction: The Scientific Rationale

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are critical modulators of central nervous system functions, including motor control, motivation, and cognition.[3] They are broadly classified into two families: D1-like (D1, D5), which couple to Gαs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), and D2-like (D2, D3, D4), which couple to Gαi/o proteins to inhibit this pathway.[4] Dysregulation of dopaminergic signaling is implicated in numerous neuropsychiatric disorders, making these receptors prime targets for therapeutic intervention.[3]

Ropinirole (4-[2-(dipropylamino)ethyl]indolin-2-one) is a potent D2-like receptor agonist, with a high affinity for the D2 receptor (Ki = 29 nM), and is clinically used in the management of Parkinson's disease and Restless Legs Syndrome.[5][6][7] The subject of this guide, 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as 3-Oxo Ropinirole, is a closely related compound distinguished by an additional ketone group on the indoline ring.[1][8] This structural modification necessitates a full pharmacological workup, as it can significantly alter binding affinity and functional efficacy.

This guide outlines a logical progression of experiments to build a complete pharmacological profile of this novel compound.

Compound Profile and Preparation

A thorough understanding of the test article is the foundation of any robust investigation.

Physicochemical Data
PropertyValueSource
Chemical Name 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride[1]
Synonyms 3-Oxo Ropinirole HCl, Ropinirole Related Compound B[1][9]
CAS Number 221264-21-7[1]
Molecular Formula C₁₆H₂₃ClN₂O₂[1]
Molecular Weight 310.82 g/mol [1]
Appearance Solid / White to off-white crystalline powder[1][5]
Purity ≥97% (Varies by supplier)[1]
Stock Solution Preparation and Handling

Causality: The choice of solvent is critical to ensure the compound is fully solubilized, preventing inaccuracies in concentration. DMSO is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. Subsequent dilutions into aqueous buffers are necessary for biological assays to avoid solvent-induced artifacts.[6]

  • Primary Stock (10 mM): Prepare a 10 mM stock solution by dissolving the compound in 100% DMSO. For example, dissolve 3.11 mg of the hydrochloride salt in 1 mL of DMSO.

  • Aqueous Solutions: For biological experiments, further dilute the DMSO stock into aqueous buffers like PBS (pH 7.2).[6] It is crucial to ensure the final DMSO concentration in the assay is insignificant (typically <0.1%) to avoid physiological effects.[6] Ropinirole, a related compound, is soluble in PBS at approximately 10 mg/mL; however, the solubility of the dione derivative should be confirmed.[6]

  • Storage: Store the solid compound at 2-8°C, protected from light.[5] DMSO stock solutions can be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[6]

Part I: In Vitro Characterization - Receptor Binding Affinity

Objective: To determine if and how strongly the compound physically interacts with dopamine receptor subtypes. This is the first-pass screen to establish a direct molecular target.

Workflow for Receptor Binding Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Compound with Receptor & Labeled Ligand Compound->Incubation Receptor Receptor Source (Membranes or Labeled Cells) Receptor->Incubation Separation Separate Bound/Free Ligand (Filtration or Homogeneous Read) Incubation->Separation Detection Signal Detection (Scintillation or Fluorescence) Separation->Detection Analysis Generate Competition Curve Calculate Ki Value Detection->Analysis

Caption: Workflow for determining receptor binding affinity.

Protocol 1: Radioligand Competition Binding Assay

Principle: This classic method measures the affinity of a test compound (the "competitor") by its ability to displace a known high-affinity radiolabeled ligand from the receptor.[10] The resulting data are used to calculate the inhibition constant (Ki), an intrinsic measure of binding affinity.

Methodology:

  • Receptor Source: Use cell membranes prepared from CHO or HEK293 cells stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • Radioligand Selection:

    • D1-like receptors: [³H]-SCH23390

    • D2-like receptors: [³H]-Spiperone or [³H]-N-methylspiperone[4]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Receptor membranes (5-20 µg protein/well).

    • Radioligand at a concentration near its Kd value.

    • A range of concentrations of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione HCl (e.g., 0.1 nM to 100 µM).

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2-like receptors).[4]

    • For total binding control wells, add assay buffer instead of the test compound.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination & Separation: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells.

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a sigmoidal competition curve.

    • Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part II: In Vitro Characterization - Functional Activity

Objective: To determine the functional consequence of the compound binding to the receptor. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect?

Dopamine Receptor Signaling Pathways

G cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) D1R D1/D5 Receptor Gs Gs Protein D1R->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 ↑ cAMP AC1->cAMP1 PKA Protein Kinase A cAMP1->PKA D2R D2/D3/D4 Receptor Gi Gi Protein D2R->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2 G cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples Probe->Baseline Admin Administer Test Compound (i.p., s.c., or i.v.) Baseline->Admin Collection Collect Post-Dose Samples Admin->Collection HPLC Analyze Dopamine in Dialysate via HPLC-ED Collection->HPLC Quant Quantify % Change from Baseline HPLC->Quant

Caption: Workflow for in vivo microdialysis experiment.

Protocol 3: In Vivo Microdialysis in the Rat Striatum

Principle: Microdialysis is a technique used to sample the chemical environment of the extracellular space in the brain. [11][12]By implanting a semi-permeable probe into a target region like the striatum (rich in dopamine terminals) and perfusing it with artificial cerebrospinal fluid (aCSF), we can collect samples of neurotransmitters for analysis. This allows for the direct measurement of how a systemically administered compound alters extracellular dopamine levels.

Methodology:

  • Surgical Procedure: Under anesthesia, place a rat in a stereotaxic frame. Implant a guide cannula targeted at the nucleus accumbens or dorsal striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.3-2.0 µL/min). [13]4. Baseline Collection: After a stabilization period (60-120 min), begin collecting dialysate samples at regular intervals (e.g., every 10-20 minutes). Collect at least 3-4 stable baseline samples.

  • Compound Administration: Administer 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione HCl via a systemic route (e.g., intraperitoneal, subcutaneous). Also include a vehicle control group.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the dopamine concentration in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a highly sensitive method for catecholamines. [11][12] * The mobile phase composition must be optimized to ensure a clean separation of the dopamine peak from other neurochemicals. [12]8. Data Analysis:

    • Calculate the mean dopamine concentration from the baseline samples for each animal.

    • Express the dopamine concentration in each post-dose sample as a percentage of its own baseline mean.

    • Plot the mean percent change from baseline versus time for both the drug-treated and vehicle-treated groups.

    • Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if the compound significantly altered extracellular dopamine levels compared to the vehicle.

Summary and Integrated Interpretation

By systematically executing these protocols, a researcher can construct a detailed pharmacological profile. For example, the data might reveal that 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione HCl is a potent D3-selective partial agonist. The binding assays would show a high Ki at the D3 receptor, the functional assays would demonstrate a sub-maximal response compared to dopamine, and the in vivo microdialysis might show a decrease in striatal dopamine, consistent with activation of presynaptic D2/D3 autoreceptors which inhibit dopamine release. This integrated understanding is essential for advancing the compound in the drug development pipeline.

References

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • PubMed Central (PMC). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. [Link]

  • ACS Publications. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. [Link]

  • ACS Publications. Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. [Link]

  • PubMed. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens. [Link]

  • ACS Publications. Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. [Link]

  • Innoprot. D1 Dopamine Receptor Assay. [Link]

  • PubMed. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • Eurofins DiscoverX. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • NCBI Bookshelf. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

  • DrugBank. 4-[2-(Dipropylamino)ethyl]indoline-2-one | Drug Information. [Link]

  • Google Patents.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • PubMed. 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(2-(Dipropylamino)ethyl)indolin-2-one Hydrochloride. [Link]

  • Pharmaffiliates. Ropinirole Related Compound B. [Link]

  • PubMed. Comparison of the Functional Potencies of Ropinirole and Other Dopamine Receptor Agonists at Human D2(long), D3 and D4.4 Receptors.... [Link]

  • Pharmaffiliates. Ropinirole Hydrochloride- Impurity A (Freebase). [Link]

  • PubMed Central (PMC). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing Chromatographic Resolution of Ropinirole and Its Impurities

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the chromatographic analysis of Ropinirole and its related substances. As a non-ergoline dopamine agonist, Ropinirole's puri...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the chromatographic analysis of Ropinirole and its related substances. As a non-ergoline dopamine agonist, Ropinirole's purity is critical for its therapeutic efficacy and safety in treating Parkinson's disease and restless legs syndrome[1][2]. Ensuring accurate quantification of process-related impurities and degradation products requires a robust, high-resolution chromatographic method.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during method development, optimization, and routine analysis.

Troubleshooting Guide: Addressing Common Resolution Issues

This section tackles specific, frequently encountered problems in the separation of Ropinirole and its impurities. The guidance follows a systematic approach, explaining the scientific rationale behind each troubleshooting step.

Q1: My Ropinirole peak is tailing excessively (Tailing Factor > 1.8), causing poor resolution with the closely eluting Impurity A. What is the cause and how can I fix it?

A1: Initial Diagnosis & Causality

Excessive peak tailing for Ropinirole, a basic compound, is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase. This is particularly problematic at mid-range pH where both species can be ionized. The European Pharmacopoeia (Ph. Eur.) method itself notes the critical separation between Ropinirole and Impurity A[1].

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Optimization (Highest Impact): The ionization state of Ropinirole is highly pH-dependent.[3] At a pH well below its pKa, it will be fully protonated and well-behaved.

    • Action: Ensure your mobile phase pH is low and stable. An acidic pH, such as 2.5 using a phosphate or orthophosphoric acid buffer, is often optimal for protonating Ropinirole, minimizing silanol interactions and sharpening the peak.[1][4]

    • Causality: At pH 2.5, residual silanols on the column are suppressed (not ionized), and the basic analyte is fully protonated, leading to a single, consistent interaction with the stationary phase and improved peak symmetry.

  • Increase Buffer Molarity: A low buffer concentration may not have sufficient capacity to maintain the set pH at the column surface or to mask residual silanol activity.

    • Action: Increase the molarity of your buffer. For instance, if you are using a 10mM phosphate buffer, try increasing it to 25mM. Studies have shown that higher buffer molarity can lead to a lower tailing factor for the Ropinirole peak, which directly improves the resolution with Impurity A.[1]

    • Causality: The higher concentration of buffer ions competes with the analyte for active silanol sites, effectively "shielding" the analyte from these secondary interactions.

  • Evaluate Stationary Phase Chemistry: While both C18 and C8 columns are used, a C8 can sometimes offer better selectivity for this specific critical pair.

    • Action: If pH and buffer adjustments are insufficient, consider testing a C8 column. A significantly better separation between Impurity A and Ropinirole has been observed on C8 columns compared to C18 in some studies.[1]

    • Causality: The shorter alkyl chain of a C8 stationary phase can alter the hydrophobic interactions and selectivity just enough to improve the separation of these structurally similar compounds.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.

    • Action: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, column overload was a contributing factor.

Below is a workflow diagram to guide your troubleshooting process for this specific issue.

G start Problem: Ropinirole Peak Tailing (TF > 1.8) Poor Resolution with Impurity A check_ph Is mobile phase pH low (e.g., pH 2.5)? start->check_ph adjust_ph Action: Adjust mobile phase pH to 2.5 with a phosphate buffer. check_ph->adjust_ph No check_buffer Is buffer molarity sufficient (e.g., >20mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Action: Increase buffer molarity to 25-50mM. check_buffer->increase_buffer No check_column Are you using a high-purity C18 column? check_buffer->check_column Yes increase_buffer->check_column try_c8 Action: Screen a C8 column to evaluate selectivity change. check_column->try_c8 Yes check_load Is sample concentration within column capacity? check_column->check_load No (Switch to C8) try_c8->check_load reduce_load Action: Reduce injection volume or sample concentration. check_load->reduce_load No end Resolution Optimized check_load->end Yes reduce_load->end

Caption: Troubleshooting workflow for Ropinirole peak tailing.

Q2: I am struggling with co-elution or very poor resolution (Rs < 1.5) between Impurities E and H. How can I improve their separation?

A2: Initial Diagnosis & Causality

The separation between Impurities E and H is another known challenge in Ropinirole analysis, often influenced by subtle changes in method parameters that affect selectivity.[1] Temperature and mobile phase pH are two of the most powerful parameters to adjust for this specific pair.

Systematic Troubleshooting Protocol:

  • Adjust Column Temperature: Temperature can significantly influence the separation selectivity between closely related compounds.

    • Action: Systematically evaluate the column temperature in 5 °C increments, for example, from 30 °C to 45 °C. It has been observed that column temperature directly influences the separation between impurities E and H.[1]

    • Causality: Changing the temperature alters the thermodynamics of the partitioning process between the mobile and stationary phases. Different analytes may respond differently to this change, leading to shifts in relative retention and improved resolution.

  • Evaluate Mobile Phase pH: While a low pH is good for the main analyte peak shape, a higher pH can sometimes dramatically alter the elution order and improve selectivity for certain impurity pairs.

    • Action: As a systematic experiment, evaluate a higher pH, such as 7.7, using an appropriate buffer like ammonium phosphate. A pH of 7.7 has been shown to shift the elution order of some impurities, including impurity H, resulting in significantly improved separation from impurity E.[1]

    • Caution: Be aware of trade-offs. While a high pH may resolve E and H, it can cause other issues. For example, at pH 7.7, Impurity A may co-elute with the main Ropinirole peak.[1] This approach is therefore a balancing act that must be validated for all specified impurities.

  • Optimize Gradient Slope: If using a gradient method, the rate of change in the organic solvent concentration can be adjusted to improve resolution.

    • Action: Decrease the gradient slope across the elution window where impurities E and H elute. For example, if they elute where the mobile phase changes from 30% to 40% acetonitrile over 2 minutes, try changing that segment to a 5-minute duration.

    • Causality: A shallower gradient increases the residence time of the analytes in the column under conditions where their retention is most different, allowing more time for separation to occur.[5]

Q3: My retention times are drifting to shorter times over a sequence of injections. What's causing this instability?

A3: Initial Diagnosis & Causality

Retention time drift, particularly a consistent decrease, often points to issues with column equilibration, mobile phase composition, or temperature fluctuations.[6]

Systematic Troubleshooting Protocol:

  • Ensure Proper Column Equilibration: The most common cause is insufficient equilibration time with the initial mobile phase conditions before the first injection.

    • Action: Increase the column equilibration time. Flush the column with at least 15-20 column volumes of the initial mobile phase before starting the sequence.

    • Causality: The stationary phase needs to fully equilibrate with the mobile phase to ensure a stable and reproducible surface chemistry for analyte interaction. An unequilibrated column will lead to continuously changing retention.

  • Verify Mobile Phase Stability and Composition: Mobile phase that is improperly prepared or volatile can change composition over time.

    • Action: Prepare fresh mobile phase.[6] If using a premixed mobile phase with volatile components (like acetonitrile), keep the reservoir covered. Ensure the online gradient mixer is functioning correctly by running a diagnostic test if available.

    • Causality: A change in the organic-to-aqueous ratio of the mobile phase will directly impact analyte retention. An increase in the organic content will cause retention times to decrease.

  • Stabilize Column Temperature: Fluctuations in ambient laboratory temperature can affect retention if a column oven is not used or is not functioning correctly.

    • Action: Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 35 °C). Allow the column to fully stabilize at this temperature before analysis.[7][8]

    • Causality: Retention in reversed-phase chromatography is an exothermic process. A higher temperature decreases viscosity and analyte retention, while a lower temperature increases it. Temperature stability is key to retention time stability.

Frequently Asked Questions (FAQs)
Q1: I am starting to develop a new stability-indicating HPLC method for Ropinirole. What are the key starting parameters?

A1: Based on extensive literature and pharmacopeial methods, a robust starting point for Ropinirole impurity method development would be a reversed-phase HPLC-UV system.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity silica C8 or C18, 150 x 4.6 mm, 3.5 µmA C8 column is often a good first choice as it has shown good selectivity for the critical Ropinirole/Impurity A pair.[1] A smaller particle size (e.g., < 2 µm in UHPLC) can significantly improve efficiency.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄An acidic pH is critical for good peak shape of the basic Ropinirole analyte.[1][4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity and should be screened as an alternative.[1]
Detection UV at 250 nmRopinirole and its impurities have a strong chromophore, and 250 nm is a commonly used wavelength for detection.[1][9]
Column Temp. 35 °CA controlled temperature above ambient provides better retention time stability.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient Start with a shallow screening gradient (e.g., 5-95% B over 40 min)A broad gradient is essential during initial development to ensure all potential impurities, from polar to non-polar, are eluted from the column.
Q2: How does mobile phase pH critically impact the separation of Ropinirole and its impurities?

A2: The mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of Ropinirole and its impurities because they are basic compounds.

  • Mechanism of Action: The pH of the mobile phase dictates the ionization state of the analytes.[3] Ropinirole has basic nitrogen atoms.

    • At Low pH (e.g., 2.5): The analytes are fully protonated (positively charged). In this state, their retention on a C18/C8 column is predictable and primarily driven by hydrophobic interactions. This condition also suppresses the ionization of silica silanols, leading to sharp, symmetrical peaks.[1]

    • At High pH (e.g., 7.7): The analytes may be partially or fully in their neutral form. This increases their hydrophobicity and, consequently, their retention time. This change in ionization state can dramatically alter the selectivity between different impurities. For instance, it can resolve a co-eluting pair like E and H, but may cause another pair (like Ropinirole and A) to co-elute.[1]

  • Practical Implication: A pH scouting study is a mandatory step in robust method development for Ropinirole. By analyzing the sample at low, medium, and high pH, you can create a comprehensive understanding of the method's selectivity and choose the pH that provides the best overall resolution for all specified impurities.

Q3: What are the expected degradation pathways for Ropinirole under forced degradation stress conditions?

A3: Forced degradation studies are essential for developing a stability-indicating method. Ropinirole has been shown to be susceptible to specific stress conditions.

  • Oxidative Degradation: Ropinirole is particularly sensitive to oxidation.[10][11] Exposure to hydrogen peroxide can lead to the formation of impurities, with USP Ropinirole Related Compound B (4-[2-(dipropylamino)ethyl]indoline-2,3-dione) being a known oxidative degradation product.[12]

  • Base Hydrolysis: The molecule shows significant degradation under basic (alkaline) conditions.[10][11][13]

  • Acid, Thermal, and Photolytic Stability: Ropinirole is generally found to be more stable under acidic, hydrolytic, thermal, and photolytic stress conditions, though some degradation can occur, especially under harsh UV light exposure.[10][14]

Understanding these pathways is crucial because the analytical method must be proven to separate these degradation products from the parent Ropinirole peak and from all other process-related impurities.

Experimental Protocol: Systematic pH Scouting Study

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on selectivity, a core component of the Analytical Quality by Design (AQbD) framework.[1]

Objective: To determine the optimal mobile phase pH for the resolution of Ropinirole and all its specified impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation prep_buffers Prepare 3 Buffer Systems: A: pH 2.5 (Phosphate) B: pH 5.0 (Acetate) C: pH 7.7 (Phosphate) prep_sample Prepare Ropinirole sample spiked with all known impurities. prep_buffers->prep_sample run_a Run gradient analysis using pH 2.5 buffer. prep_sample->run_a run_b Run gradient analysis using pH 5.0 buffer. run_a->run_b run_c Run gradient analysis using pH 7.7 buffer. run_b->run_c eval_data For each pH: 1. Track peak elution order. 2. Calculate resolution (Rs) for all critical pairs. 3. Evaluate peak shape (TF). run_c->eval_data select_ph Select optimal pH that provides Rs > 2.0 for all pairs and TF < 1.5 for Ropinirole. eval_data->select_ph

Caption: Workflow for a systematic pH scouting experiment.

Methodology:

  • Reagent and Sample Preparation:

    • Prepare three aqueous mobile phases using different buffers (e.g., ammonium phosphate, ammonium acetate) adjusted to pH 2.5, 5.0, and 7.7.[1]

    • Prepare a single sample solution of Ropinirole spiked with all available known impurities at a relevant concentration (e.g., 0.1% level relative to the API).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C8 (or equivalent high-performance C8 column).

    • Mobile Phase A: The buffer being tested (pH 2.5, 5.0, or 7.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A standard screening gradient (e.g., 5% to 70% B over 30 minutes).

    • Other Parameters: Keep flow rate, column temperature, and detection wavelength constant across all runs.

  • Execution:

    • Equilibrate the system thoroughly with the pH 2.5 mobile phase.

    • Inject the spiked sample solution in triplicate.

    • Repeat the equilibration and injection steps for the pH 5.0 and pH 7.7 mobile phases.

  • Data Analysis:

    • For each pH condition, identify all peaks and track their relative retention times and elution order.

    • Calculate the USP resolution (Rs) between Ropinirole and all adjacent impurities, paying special attention to critical pairs (Ropinirole/A, E/H).

    • Measure the USP Tailing Factor (Tf) for the main Ropinirole peak.

    • Tabulate the results to compare the performance at each pH and select the condition that provides the most robust and complete separation.

This systematic approach provides a scientifically sound basis for selecting the mobile phase pH, a critical parameter that must be controlled to ensure the long-term performance and reliability of the analytical method.

References
  • Kovacic, S., et al. (2021). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules. Available at: [Link]

  • Jampala, R., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Jampala, R., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Parmar, A., et al. (2009). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Chromatographia. Available at: [Link]

  • Srinivasan, K., et al. (2014). rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • United States Pharmacopeia. (2014). Ropinirole Hydrochloride. USP-NF. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Shaikh, J. S., & Rao, N. N. (2017). Troubleshooting and maintenance of high-performance liquid chromatography-A. Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2009). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Request PDF. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Adib, N., et al. (2011). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Coufal, P., et al. (1999). Separation and quantification of ropinirole and some impurities using capillary liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Ropinirole EP Impurities & USP Related Compounds. Available at: [Link]

  • ResearchGate. (2017). QUANTIFICATION OF ROPINIROLE HYDROCHLORIDE IN API AND TABLETS BY NOVEL STABILITY-INDICATING RP-HPLC METHOD: IT'S VALIDATION AND FORCED DEGRADATION STUDIES. Available at: [Link]

  • United States Pharmacopeia. (2021). Ropinirole Hydrochloride. USP-NF. Available at: [Link]

  • ResearchGate. (n.d.). Structure of ropinirole and its impurities. Download Scientific Diagram. Available at: [Link]

  • United States Pharmacopeia. (2019). Ropinirole Extended-Release Tablets. Revision Bulletin. Available at: [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Deshpande, D. D., et al. (2008). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chromatography Today. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available at: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

  • Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. Available at: [Link]

  • United States Pharmacopeia. (2017). Ropinirole Extended-Release Tablets. Revision Bulletin. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Impurities in Ropinirole Tablets by an Improved HPLC Method Coupled with Diode Array Detection. Request PDF. Available at: [Link]

  • Google Patents. (2014). Injectable ropinirole compositions and methods for making and using same.
  • Siddiqui, F. A., et al. (2017). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]

  • DailyMed. (n.d.). Ropinirole Tablets, USP. Available at: [Link]

  • Apotex Inc. (2017). APO-ROPINIROLE Ropinirole Hydrochloride Tablets USP. Product Monograph. Available at: [Link]

  • PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Available at: [Link]

  • Susheel, J. V., et al. (2007). Analysis of Ropinirole in tablet dosage form. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve the Stability of 3-Oxo Ropinirole Hydrochloride in Analytical Samples

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical strategies for researchers, scientists, and drug development professionals to enhance the stability of 3-Oxo Ropin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical strategies for researchers, scientists, and drug development professionals to enhance the stability of 3-Oxo Ropinirole Hydrochloride in analytical samples. Ensuring the integrity of your samples is paramount for generating accurate and reproducible data in your research and development endeavors.

I. Understanding the Challenge: The Instability of 3-Oxo Ropinirole Hydrochloride

3-Oxo Ropinirole, a known impurity and metabolite of Ropinirole, possesses a chemical structure that is susceptible to degradation under common laboratory conditions.[1][2][3][4] The oxindole ring system, in particular, can be prone to oxidative and hydrolytic degradation, leading to inaccurate quantification and compromised study outcomes.[5][6][7] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these risks.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Oxo Ropinirole Hydrochloride.

Q1: What is 3-Oxo Ropinirole Hydrochloride and why is its stability a concern?

A1: 3-Oxo Ropinirole Hydrochloride is a related substance and potential degradation product of Ropinirole, a medication used to treat Parkinson's disease and restless legs syndrome.[1][2][3][4] Its stability is a critical concern in analytical testing because its degradation can lead to an underestimation of its actual concentration in a sample, or the appearance of artifactual degradation products, compromising the accuracy of pharmacokinetic, stability, and impurity profiling studies.

Q2: What are the primary factors that can cause the degradation of 3-Oxo Ropinirole Hydrochloride in my samples?

A2: Based on forced degradation studies of the parent compound, Ropinirole, the primary factors that can cause degradation of 3-Oxo Ropinirole Hydrochloride are likely to be:

  • pH: Both acidic and alkaline conditions can promote hydrolysis.[5][7]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[5][7]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.[5]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[5]

Q3: How can I tell if my 3-Oxo Ropinirole Hydrochloride is degrading?

A3: Signs of degradation in your analytical runs may include:

  • A decrease in the peak area of 3-Oxo Ropinirole over time in your quality control (QC) samples.

  • The appearance of new, unidentified peaks in your chromatograms.

  • Poor reproducibility of results between different time points or sample preparations.

  • A noticeable change in the color of your sample solutions.

Q4: Are there any general best practices for handling analytical samples to ensure stability?

A4: Yes, several best practices are crucial for maintaining the stability of any analyte, including 3-Oxo Ropinirole Hydrochloride:

  • Minimize exposure to light: Use amber vials or wrap containers in aluminum foil.

  • Maintain low temperatures: Process and store samples on ice or at refrigerated/frozen temperatures whenever possible.

  • Control pH: Use buffers to maintain a pH where the analyte is most stable.

  • Work efficiently: Minimize the time between sample collection, processing, and analysis.

III. Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot common stability-related problems encountered during experiments.

Issue 1: Decreasing concentration of 3-Oxo Ropinirole in plasma/serum samples during storage.

Q: I'm observing a consistent decrease in the concentration of 3-Oxo Ropinirole in my plasma QC samples, even when stored at -20°C. What could be the cause and how can I prevent this?

A: Causality and Mitigation Strategy

The observed decrease in concentration is likely due to a combination of enzymatic and chemical degradation, which can still occur at -20°C, albeit at a slower rate. The oxindole structure of 3-Oxo Ropinirole makes it susceptible to oxidation.

Workflow for Enhanced Stability:

Caption: Workflow for maximizing sample stability.

Detailed Protocol:

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Processing: Process the blood to obtain plasma or serum as quickly as possible, preferably within 30 minutes of collection. Keep the samples on ice throughout this process.

  • Addition of Antioxidants: Immediately after separation, add an antioxidant to the plasma/serum. A combination of ascorbic acid and sodium metabisulfite is often effective.

    • Stock Solution Preparation: Prepare a stock solution of 1% (w/v) ascorbic acid and 0.5% (w/v) sodium metabisulfite in deionized water.

    • Addition to Sample: Add 10 µL of the antioxidant stock solution per 1 mL of plasma/serum. Vortex gently to mix.

  • Optimal Storage: Store the stabilized samples in tightly sealed, amber polypropylene tubes at -80°C until analysis.

Data Summary: Impact of Storage Temperature on Analyte Stability

Storage TemperatureExpected StabilityRecommendations
Room TemperatureHighly UnstableAvoid for any length of time.
4°CShort-term (hours)Suitable for temporary storage during sample processing only.
-20°CModerate (days to weeks)May not be sufficient for long-term stability of sensitive compounds.
-80°CLong-term (months to years)Recommended for all long-term storage.
Issue 2: Inconsistent results and appearance of unknown peaks in processed samples.

Q: My analytical runs are showing poor reproducibility, and I'm seeing new peaks that I can't identify. I suspect degradation is occurring during my sample preparation. What should I do?

A: Causality and Mitigation Strategy

This issue often points to degradation induced by the pH of your extraction solvent or exposure to light and elevated temperatures during sample processing steps like evaporation. The oxindole moiety is susceptible to both acid/base hydrolysis and oxidation, which can be accelerated during these steps.

Logical Relationship of Degradation Factors:

G A Sample Preparation B Inappropriate pH A->B C Light Exposure A->C D Elevated Temperature A->D E Degradation B->E C->E D->E

Caption: Factors contributing to degradation during sample prep.

Detailed Protocol for Stable Sample Preparation:

  • pH Control:

    • If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH of your buffers is within a stable range for 3-Oxo Ropinirole. Based on data for Ropinirole, a slightly acidic to neutral pH (around 4-7) is likely to be more favorable than alkaline conditions.[5]

    • Recommendation: Perform a small pilot experiment to assess the stability of 3-Oxo Ropinirole in your chosen extraction buffers at different pH values.

  • Light Protection:

    • Conduct all sample preparation steps under low light conditions or using amber-colored labware.

  • Temperature Control:

    • If an evaporation step is necessary to concentrate the sample, use a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Avoid high temperatures.

    • Keep samples on ice or in a refrigerated autosampler while awaiting injection.

  • Use of Antioxidants in Reconstitution Solvent:

    • After evaporation, reconstitute the sample in a mobile phase that contains an antioxidant. For example, adding a small amount of ascorbic acid (e.g., 0.1% w/v) to your reconstitution solvent can help prevent oxidation in the final extract.

Experimental Protocol: pH Stability Assessment

  • Prepare solutions of 3-Oxo Ropinirole Hydrochloride in a series of buffers with pH values ranging from 3 to 9.

  • Divide each solution into two sets. One set is analyzed immediately (T=0), and the other is stored at room temperature for a defined period (e.g., 4, 8, and 24 hours).

  • Analyze the samples by HPLC or LC-MS/MS and compare the peak area of 3-Oxo Ropinirole at each time point to the T=0 sample.

  • Plot the percentage of remaining 3-Oxo Ropinirole against pH to determine the optimal pH range for stability.

IV. Concluding Remarks

The stability of 3-Oxo Ropinirole Hydrochloride in analytical samples is a multifaceted challenge that requires a proactive and systematic approach. By understanding the inherent chemical properties of the molecule and implementing the strategies outlined in this guide—namely, stringent temperature and light control, pH management, and the use of antioxidants—researchers can significantly improve the integrity of their samples and the reliability of their data.

It is important to note that while the recommendations provided are based on established principles of sample stabilization and data from the parent compound, Ropinirole, and structurally related molecules, it is always best practice to perform your own validation experiments to confirm the stability of 3-Oxo Ropinirole Hydrochloride under your specific experimental conditions.

V. References

  • Mustafa, G., Ahuja, A., Baboota, S., & Ali, J. (2013). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Saudi Pharmaceutical Journal, 21(1), 93-102. [Link]

  • Parmar, G., et al. (2008). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Chromatographia, 68(9-10), 829-835. [Link]

  • Bhatt, J., et al. (2006). A new, rapid and sensitive liquid chromatography/tandem mass spectrometry method for the determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1218-1224.

  • Reddy, P. S., et al. (2014). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Journal of Pharmaceutical and Biomedical Analysis, 96, 211-218. [Link]

  • Kumar, S., et al. (2010). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 493-499. [Link]

  • ResearchGate. (n.d.). Structure of ropinirole and its impurities. Retrieved from [Link]

  • Tome, T., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(11), 2689. [Link]

  • Di Micco, S., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Scientific Reports, 12(1), 3073. [Link]

  • Hashimoto, F., et al. (2014). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry Letters, 24(1), 234-237. [Link]

  • PubChem. (n.d.). Ropinirole. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2011). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 3,3′-Dimer and 1,3′-Dimer of ropinirole. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • MDPI. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Retrieved from [Link]

  • MDPI. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Method Robustness for 3-Oxo Ropinirole Hydrochloride Analysis

Welcome to the technical support center for the analytical method robustness testing of 3-Oxo Ropinirole Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method robustness testing of 3-Oxo Ropinirole Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting HPLC methods for Ropinirole and its related substances. As a critical degradation product, ensuring the reliable quantification of 3-Oxo Ropinirole HCl is paramount for stability and quality control studies.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to build truly robust and reliable analytical methods. All recommendations are grounded in established scientific principles and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section provides quick, accessible answers to common questions encountered during the analysis of 3-Oxo Ropinirole HCl.

Q1: What are the most critical parameters to evaluate for the robustness of an HPLC method for 3-Oxo Ropinirole HCl?

A1: Based on the principles of Analytical Quality by Design (AQbD) and ICH guidelines, the robustness of a reversed-phase HPLC method should be assessed by deliberately varying parameters that could impact the analytical result.[3][4] For 3-Oxo Ropinirole HCl, a polar degradant, the most critical parameters are typically:

  • Mobile Phase pH: Small shifts in pH can significantly alter the ionization state of both the analyte and any residual silanols on the column, affecting retention time and peak shape.

  • Mobile Phase Composition: The percentage of the organic modifier (e.g., acetonitrile or methanol) is crucial. A ±2% variation is a standard test to assess the impact on resolution and retention.

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Variations (e.g., ±5 °C) can influence retention times and peak resolution.

  • Flow Rate: Changes in flow rate (e.g., ±10%) directly impact retention times and can affect peak height and resolution.

  • Wavelength: While less likely to cause catastrophic failure, varying the detection wavelength (e.g., ±2 nm) confirms that minor drifts in the detector do not significantly affect quantification. Ropinirole and its related compounds are typically detected around 250 nm.[5][6][7]

Q2: My chromatogram shows significant peak tailing for 3-Oxo Ropinirole HCl. What are the common causes and solutions?

A2: Peak tailing for a polar, basic compound like a Ropinirole derivative often points to secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing.

  • Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can protonate the silanol groups, minimizing these secondary interactions.[8] Alternatively, using a high-purity, end-capped column or a column with a different stationary phase (e.g., C8 instead of C18) can be effective.[3]

  • Cause 2: Column Contamination: Accumulation of highly retained sample components or particulates on the column inlet frit can distort peak shape.[9]

  • Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol) or, if pressure is high, back-flush the column.[9]

  • Cause 3: Column Void: A void or channel in the column packing can lead to peak distortion. This is often accompanied by a sudden drop in backpressure.[9]

  • Solution: This issue is typically irreversible, and the column must be replaced.

Q3: I am observing a drift or shift in retention time for 3-Oxo Ropinirole HCl across a sequence of injections. What should I investigate?

A3: Retention time instability is a common issue that can usually be traced to the mobile phase or the pump.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

  • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, or until a stable baseline is achieved.

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component or inconsistent mixing by the pump.[10]

  • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using a gradient pump for isocratic delivery, ensure the pump's proportioning valves are functioning correctly. You can verify this by preparing the mobile phase manually (pre-mixing) and observing if the problem persists.[10]

  • Cause 3: Pump Malfunction: Leaks in the pump, worn seals, or faulty check valves can lead to an inconsistent flow rate, causing retention time shifts.[11][12]

  • Solution: Perform routine pump maintenance. Check for leaks around fittings and seals. If the pressure is fluctuating, sonicate the check valves in isopropanol or replace them.

Section 2: Troubleshooting Guides & Workflows

This section provides structured, step-by-step guidance for resolving more complex issues.

Guide 1: Resolving Co-elution with an Adjacent Impurity

A stability-indicating method must be able to resolve the main analyte from all potential degradation products and impurities.[13][14] If 3-Oxo Ropinirole HCl is co-eluting with another peak, follow this diagnostic workflow.

Experimental Protocol: Resolution Optimization

  • Confirm the Issue: Inject a spiked sample containing both 3-Oxo Ropinirole HCl and the known impurity to confirm co-elution.

  • Mobile Phase pH Adjustment:

    • Prepare three batches of mobile phase with the aqueous buffer adjusted to pH values of -0.2, nominal, and +0.2 units from your current method.

    • Equilibrate the column with each mobile phase and inject the spiked sample.

    • Analyze the chromatograms for changes in selectivity and resolution. A small change in pH can have a large effect on the retention of ionizable compounds.

  • Organic Modifier Adjustment:

    • If pH adjustment is insufficient, evaluate the organic modifier percentage.

    • Prepare mobile phases with a ±2% change in the organic-to-aqueous ratio.

    • Analyze the spiked sample. A lower organic percentage will generally increase retention and may improve the resolution of early-eluting peaks.

  • Evaluate Gradient Slope (For Gradient Methods):

    • If using a gradient method, shallowing the gradient slope around the elution time of the critical pair can significantly improve resolution.[3]

  • Column Chemistry:

    • If mobile phase optimization fails, the column chemistry may not be suitable. Consider switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a C8) to introduce different separation mechanisms.

Logical Workflow: Troubleshooting Poor Resolution A visual guide to the decision-making process for resolving co-eluting peaks.

G start Poor Resolution Observed check_pH Adjust Mobile Phase pH (±0.2 units) start->check_pH check_organic Adjust % Organic Modifier (±2%) check_pH->check_organic No Improvement success Resolution Achieved check_pH->success Success check_gradient Modify Gradient Slope (if applicable) check_organic->check_gradient No Improvement check_organic->success Success change_column Select Different Column Chemistry check_gradient->change_column No Improvement check_gradient->success Success change_column->success

Caption: Troubleshooting workflow for poor peak resolution.

Guide 2: Diagnosing and Correcting Baseline Instability

A stable baseline is essential for accurate integration and quantification, especially for low-level impurities.[11]

Diagnostic Protocol: Baseline Instability

  • Isolate the Source: Systematically isolate components to identify the source of the noise or drift.

    • Detector: Stop the pump flow. If the baseline becomes stable, the detector is likely not the source. If it remains noisy, the issue could be the lamp or electronics.

    • Pump & Mobile Phase: If the noise stops with the flow, the issue lies with the pump or the mobile phase.

  • Check the Mobile Phase:

    • Ensure all solvents are HPLC-grade and have been properly filtered and degassed.[8][11] Air bubbles are a common cause of baseline noise.

    • Check for microbial growth in buffered aqueous phases, which should be prepared fresh.

  • Inspect the Pump:

    • Listen for unusual noises and check for leaks around the pump heads and fittings.

    • If pressure is fluctuating cyclically, this often points to a faulty check valve or a bubble in the pump head. Purge the system thoroughly.

  • Clean the System:

    • If the baseline is drifting, especially during a gradient run, it may be due to contamination slowly eluting from the column or guard column.[11]

    • Flush the entire system, including the column, with a strong, appropriate solvent.

Data Presentation: Typical Robustness Study Parameters

The following table summarizes typical parameters and acceptance criteria for a robustness study of an HPLC method for a related substance like 3-Oxo Ropinirole HCl.

ParameterVariationAcceptance Criteria
Flow Rate ± 10% of nominal (e.g., 0.9, 1.0, 1.1 mL/min)System Suitability (SST) passes; %RSD of peak area ≤ 5.0%; Retention time shift is noted.
Column Temperature ± 5 °C of nominal (e.g., 25, 30, 35 °C)SST passes; Resolution between critical pairs ≥ 1.5; Peak tailing factor ≤ 1.5.
Mobile Phase pH ± 0.2 pH unitsSST passes; Resolution between critical pairs ≥ 1.5; No significant change in peak shape.
% Organic Modifier ± 2% absoluteSST passes; Retention factor (k) within an acceptable range; Resolution ≥ 1.5.
Wavelength ± 2 nmPeak response is within ± 5.0% of nominal.
Sample/Standard Stability Analyze at T=0 and after 24/48 hours at RT/refrigeratedNo significant degradation; Area difference ≤ 2.0%.

Acceptance criteria should be predefined in the validation protocol and justified based on the method's intended purpose.[15]

Section 3: Preventative Measures & Best Practices

Robustness is not just tested; it is built into the method from the beginning.

  • Method Development: Use an Analytical Quality by Design (AQbD) approach.[3] Experimentally determine the method's design space where performance criteria are consistently met.

  • System Suitability: Always run a system suitability test before any sample sequence. This should include injections of a standard to check for retention time, peak area reproducibility, theoretical plates, and tailing factor.[1]

  • Column Care: Always use a guard column. Dedicate a column to a specific method where possible to avoid cross-contamination. Store columns in an appropriate solvent as recommended by the manufacturer.

  • Record Keeping: Maintain a detailed logbook for the HPLC system and for each column. Recording performance over time can help predict and diagnose problems before they become critical.[11]

Workflow: Proactive Method Lifecycle Management A diagram illustrating the continuous cycle of method development, validation, and monitoring.

G cluster_0 Method Lifecycle Dev Development (AQbD) Val Validation (ICH Q2) Dev->Val Transfer Routine Routine Use (SST) Val->Routine Implementation Monitor Performance Monitoring Routine->Monitor Data Collection Monitor->Dev Re-development/ Optimization

Caption: The lifecycle approach to maintaining analytical method robustness.

By adopting this proactive and systematic approach, you can ensure your analytical method for 3-Oxo Ropinirole Hydrochloride is robust, reliable, and fit for its intended purpose throughout the product lifecycle.

References

  • Adib N, Shekarchi M, Dabirsiaghi A. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. 2011;8(1). [Link]

  • Chandra A, Murtuja S, Chauhan N, Kumar P, Alam S, Prakash S. Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. The Pharma Innovation Journal. [Link]

  • Sivakumar T, Manavalan R, Valliappan K. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of Pharmaceutical and Biomedical Analysis. 2007. [Link]

  • Tome T, Časar Z, Obreza A. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules. 2020. [Link]

  • Srinivasan S, Kumar P, Natesan S. rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. 2012. [Link]

  • Patel S, Patel N. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ROPINIROLEIN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. 2011. [Link]

  • Sadashivaiah R, Rohith G, Satheesha Babu B K. QUANTIFICATION OF ROPINIROLE HYDROCHLORIDE IN API AND TABLETS BY NOVEL STABILITY-INDICATING RP-HPLC METHOD: IT'S VALIDATION AND FORCED DEGRADATION STUDIES. ResearchGate. 2021. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 2023. [Link]

  • Parmar G, Sharma S, Singh K. Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. ResearchGate. 2009. [Link]

  • ResearchGate. Structure of ropinirole and its impurities. ResearchGate. [Link]

  • EMA. ICH guideline Q14 on analytical procedure development. European Medicines Agency. 2022. [Link]

  • Reddy B, Kumar N, Kumar P, Reddy T. Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. ResearchGate. 2014. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. 2023. [Link]

  • Scite.ai. Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Scite.ai. [Link]

  • BioPharmaSpec. Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. 2024. [Link]

  • R Discovery. Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. R Discovery. 2008. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. 2024. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. 2024. [Link]

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Reference Data & Comparative Studies

Validation

Validating an analytical method for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride according to ICH guidelines

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Ropinirole Related Compound B A Senior Application Scientist's Guide to ICH Q2(R1) Compliance Abstract This guide provides an in-depth, experience-...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Ropinirole Related Compound B

A Senior Application Scientist's Guide to ICH Q2(R1) Compliance

Abstract

This guide provides an in-depth, experience-driven approach to the validation of an analytical method for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, a known impurity of the active pharmaceutical ingredient (API) Ropinirole Hydrochloride[1][2]. We will walk through the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, directly comparing two common analytical columns to determine the most suitable option. The entire process is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," providing both the "how" and the critical "why" behind each experimental choice[3][4]. This document is intended for researchers, analytical scientists, and drug development professionals seeking to design and execute a robust, compliant, and defensible method validation study.

Introduction: The Critical Role of Impurity Profiling

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as Ropinirole Related Compound B, is a potential impurity and degradation product of Ropinirole, an API used in the treatment of Parkinson's disease[2][5]. Regulatory bodies worldwide require that impurities in drug substances and products be monitored and controlled to ensure patient safety. Therefore, a well-validated analytical method is not just a quality control requirement; it is a cornerstone of regulatory compliance and product safety assurance[6].

The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose[7]. For an impurity method, this means the procedure must be specific, sensitive, and accurate enough to reliably quantify the impurity at its specification limit in the presence of the API and other related substances.

This guide will compare the validation performance of two distinct RP-HPLC methods, differing only by the stationary phase, to quantify Ropinirole Related Compound B.

  • Method A: Utilizes a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm).

  • Method B: Utilizes an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

By evaluating each validation parameter for both methods, we can make an evidence-based decision on the optimal procedure for routine quality control.

The Validation Workflow: A Structured Approach

A successful validation study follows a logical progression, where the results of one test often support the next. The workflow ensures that a comprehensive understanding of the method's capabilities and limitations is developed.

ValidationWorkflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Defines Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculates Robustness Robustness Range->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness Report Final Validation Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation, starting from specificity and progressing through core quantitative assessments to final robustness checks.

Validation Parameters: Experimental Design and Results

The following sections detail the validation tests performed for both Method A and Method B. The shared chromatographic conditions are listed below, with the only variable being the column.

Shared Chromatographic Conditions:

  • Mobile Phase: 20mM Ammonium Acetate Buffer (pH 4.0) : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Specificity

Causality: Specificity is arguably the most critical characteristic for an impurity method. It demonstrates that the method can unequivocally assess the analyte in the presence of other components that may be present, such as the API, other impurities, or degradation products[3][6]. A lack of specificity could lead to artificially high results for the impurity, potentially causing a batch of product to be unjustly rejected.

Protocol:

  • Forced Degradation: Solutions of Ropinirole Hydrochloride API were subjected to stress conditions (acid, base, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Spiking: A solution containing the Ropinirole API and Ropinirole Related Compound B was prepared.

  • Analysis: The stressed samples and the spiked sample were analyzed to check for any co-elution between the Ropinirole peak, the Related Compound B peak, and any peaks generated from degradation. Peak purity analysis was performed using a photodiode array (PDA) detector.

Results: Both methods demonstrated the ability to separate Ropinirole Related Compound B from the main Ropinirole peak and all degradation products formed under stress. Method B, however, showed slightly better resolution (Rs = 2.8) between the target impurity and a nearby degradant compared to Method A (Rs = 2.2). Both methods passed the peak purity test, confirming spectral homogeneity.

Linearity and Range

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a defined range[8][9]. This relationship is what allows for the accurate calculation of the impurity concentration in an unknown sample. The range is the interval over which the method is shown to be linear, accurate, and precise[10]. For an impurity, this range must typically span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit[3].

Protocol:

  • A series of at least five standard solutions of Ropinirole Related Compound B were prepared, ranging from 0.05 µg/mL (putative LOQ) to 1.8 µg/mL (120% of a hypothetical 1.5 µg/mL specification).

  • Each solution was injected in triplicate.

  • A calibration curve was generated by plotting the mean peak area against concentration.

  • Linear regression analysis was performed to determine the correlation coefficient (R²), slope, and y-intercept.

Results Summary:

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL)0.05 - 1.80.05 - 1.8LOQ to 120% of spec.
Correlation Coefficient (R²)0.99920.9996≥ 0.999
Y-Intercept (% of response at 100%)1.5%0.8%Not significant
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value[4]. It is typically evaluated through recovery studies. For an impurity method, demonstrating accuracy is vital to ensure that the reported amount of a potentially harmful substance is correct and not under- or over-estimated.

Protocol:

  • A solution of the Ropinirole API was spiked with Ropinirole Related Compound B at three different concentration levels: LOQ, 100% of specification (1.5 µg/mL), and 120% of specification (1.8 µg/mL).

  • Three independent samples were prepared at each level.

  • The samples were analyzed, and the percentage recovery was calculated. % Recovery = (Measured Concentration / Spiked Concentration) * 100

Results Summary (% Recovery):

Spiked LevelMethod A (Mean % Recovery ± %RSD)Method B (Mean % Recovery ± %RSD)Acceptance Criteria
LOQ (0.05 µg/mL)94.5% ± 2.8%98.2% ± 1.9%80.0 - 120.0%
100% (1.5 µg/mL)99.1% ± 1.1%100.3% ± 0.8%90.0 - 110.0%
120% (1.8 µg/mL)101.5% ± 0.9%101.0% ± 0.6%90.0 - 110.0%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements from the same sample[4]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time under the same conditions.

  • Intermediate Precision: Measures within-lab variations, such as different days, analysts, or equipment. High precision ensures that the method will produce consistent and reliable results during routine use.

Protocol:

  • Repeatability: Six independent samples of Ropinirole API spiked with Related Compound B at 100% specification level were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • The %RSD of the results was calculated for each set and for the combined data.

Results Summary (% RSD):

Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6)1.4%0.9%≤ 5.0%
Intermediate Precision (n=12)1.9%1.2%≤ 5.0%

CoreValidation center Validated Quantitative Method Linearity Linearity (R² ≥ 0.999) center->Linearity is Accuracy Accuracy (% Recovery) center->Accuracy is Precision Precision (% RSD) center->Precision is Range Range (LOQ - 120%) Linearity->Range Establishes Accuracy->Range Confirms Precision->Range Confirms

Caption: The interrelationship of core validation parameters that establish a reliable quantitative range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be determined with suitable precision and accuracy[3]. For an impurity method, the LOQ is critical as it defines the lower boundary of the reportable range.

Protocol: LOD and LOQ were calculated based on the standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S) from the linearity study.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) The calculated LOQ was confirmed by analyzing samples at this concentration and ensuring the accuracy and precision criteria were met (as shown in the Accuracy section).

Results Summary:

ParameterMethod A (µg/mL)Method B (µg/mL)Acceptance Criteria
LOD0.0180.015Report
LOQ0.0550.045Must be ≤ reporting threshold
Robustness

Causality: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters[11]. This provides an indication of its reliability during normal usage and is a critical part of preparing a method for transfer to other laboratories[12][13].

Protocol: A series of experiments (often using a Design of Experiments, DoE, approach) were conducted where key parameters were slightly varied from the nominal values. The effect on resolution (Rs) and the quantified result was observed.

Results Summary (Effect on % Assay):

Parameter VariedMethod A (% Change)Method B (% Change)Acceptance Criteria
Flow Rate (±10%)± 2.5%± 1.1%System suitability passes; results within precision limits.
Mobile Phase pH (±0.2)± 1.8%± 0.9%"
% Acetonitrile (±2%)± 3.1%± 1.5%"
Column Temp (±5°C)± 1.2%± 0.7%"

Final Comparison and Recommendation

This validation study aimed to select the most suitable HPLC column for the quantification of Ropinirole Related Compound B. Below is a summary of the performance comparison.

Validation ParameterMethod A (Waters Symmetry)Method B (Agilent Zorbax)Winner
Specificity (Resolution)Good (Rs = 2.2)Excellent (Rs = 2.8)Method B
Linearity (R²)0.99920.9996Method B
Accuracy (% Recovery)GoodExcellentMethod B
Precision (%RSD)Good (1.9%)Excellent (1.2%)Method B
Sensitivity (LOQ)0.055 µg/mL0.045 µg/mLMethod B
RobustnessRobustMore RobustMethod B

While both methods successfully passed all ICH Q2(R1) validation criteria, Method B, utilizing the Agilent Zorbax Eclipse Plus C18 column, demonstrated superior or equivalent performance in every parameter tested. It is more precise, has slightly better linearity and accuracy, and is significantly more robust to small changes in operating conditions.

Therefore, Method B is recommended for implementation in a quality control laboratory for the routine analysis of Ropinirole Related Compound B in Ropinirole Hydrochloride API.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of Ropinirole Related Compound B reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard (1.5 µg/mL): Dilute the Stock Standard appropriately with mobile phase to achieve a final concentration of 1.5 µg/mL (representing 100% specification level).

  • Linearity Standards: Prepare a series of dilutions from the Stock Standard to cover the range from LOQ to 120% of the specification level (e.g., 0.05, 0.5, 1.0, 1.5, and 1.8 µg/mL).

  • Spiked Sample for Accuracy/Precision: Accurately weigh 100 mg of Ropinirole API into a 100 mL volumetric flask. Add the appropriate volume of Related Compound B stock solution to achieve the target concentration (e.g., 1.5 mL for 1.5 µg/mL). Dissolve and dilute to volume with mobile phase.

Protocol 2: System Suitability Testing
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on any given day.

  • Procedure: Before sample analysis, inject the Working Standard (1.5 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0.

    • %RSD of Peak Areas: Not more than 5.0%.

    • Theoretical Plates (N): Not less than 2000.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: Robustness Tests Source: LCGC International URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Core components of analytical method validation for small molecules-an overview Source: ResearchGate URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL: [Link]

  • Title: Comparison of different guidelines for 'linearity and range' parameter of analytical method validation Source: ResearchGate URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: Ropinirole Hydrochloride Source: USP-NF URL: [Link]

  • Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]

  • Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test Source: SciELO URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Linear understanding of linearity of analytical method validation Source: Pharmabiz.com URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: What is the range of an analytical method? Source: Lösungsfabrik URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]

  • Title: Ropinirole-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Isolation and characterization of some potential impurities in ropinirole hydrochloride Source: PubMed URL: [Link]

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Comparative

Comparative analysis of the pharmacological effects of 3-Oxo Ropinirole Hydrochloride and Ropinirole

An In-Depth Guide for Researchers and Drug Development Professionals Introduction Ropinirole is a non-ergoline dopamine agonist widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Ropinirole is a non-ergoline dopamine agonist widely prescribed for the management of Parkinson's disease and Restless Legs Syndrome.[1][2] Its therapeutic effects are primarily attributed to its activity at dopamine D2 and D3 receptors.[] Like all xenobiotics, ropinirole undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the pharmacological profiles of these metabolites is crucial for a comprehensive grasp of the drug's overall activity, potential for drug-drug interactions, and safety profile.

This guide provides a comparative analysis of the pharmacological effects of Ropinirole and its major human metabolite, N-despropyl ropinirole. It also addresses the current state of knowledge regarding 3-Oxo Ropinirole Hydrochloride, a known impurity of Ropinirole. While a direct comparative pharmacological analysis with 3-Oxo Ropinirole is not possible due to the absence of publicly available data on its biological activity, this guide will situate it within the broader context of Ropinirole's metabolic and impurity profile.

Ropinirole: The Parent Drug's Pharmacological Profile

Ropinirole functions as a potent agonist at D2 and D3 dopamine receptors, with a higher affinity for the D3 subtype.[][4] Stimulation of these G protein-coupled receptors in the striatum is believed to be the primary mechanism underlying its therapeutic benefits in Parkinson's disease.[5] The activation of D2-like receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

The Metabolic Fate of Ropinirole

Following oral administration, Ropinirole is extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2.[4] The major metabolic pathways include N-despropylation and hydroxylation.[4] One of the principal metabolites formed is N-despropyl ropinirole.[4] Another identified compound associated with Ropinirole is 3-Oxo Ropinirole, which is classified as a process-related impurity or degradation product.[7][8]

Ropinirole Ropinirole Metabolism Hepatic Metabolism (CYP1A2) Ropinirole->Metabolism Oxo 3-Oxo Ropinirole (Impurity/Degradant) Ropinirole->Oxo Degradation/ Synthesis Impurity N_despropyl N-despropyl ropinirole (Active Metabolite) Metabolism->N_despropyl N-despropylation Inactive Other Inactive Metabolites Metabolism->Inactive Hydroxylation, etc.

Caption: Metabolic and Degradation Pathways of Ropinirole.

Comparative Pharmacological Effects: Ropinirole vs. N-despropyl ropinirole

While 3-Oxo Ropinirole lacks pharmacological data, studies have been conducted to compare the activity of Ropinirole with its main active metabolite, N-despropyl ropinirole.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of these compounds for various dopamine receptor subtypes. While both Ropinirole and N-despropyl ropinirole exhibit a higher affinity for D3 over D2 receptors, there are notable differences in their potencies.[6]

Functional Activity

Functional assays, such as those measuring changes in intracellular cAMP levels or extracellular acidification rates, provide insights into the agonist activity of these compounds. In such assays, N-despropyl ropinirole has been shown to be a full agonist at human D2 and D3 receptors, similar to the parent compound, but with lower potency.[4]

Quantitative Comparison of Pharmacological Parameters

ParameterRopiniroleN-despropyl ropinirole3-Oxo RopiniroleReference
Dopamine D2 Receptor Affinity (pKi) ~7.4~5.7No data available[4]
Dopamine D3 Receptor Affinity (pKi) ~8.4~7.0No data available[4]
Dopamine D2 Functional Potency (pEC50) ~7.4Lower than RopiniroleNo data available[4]
Dopamine D3 Functional Potency (pEC50) ~8.4Lower than RopiniroleNo data available[4]
In vivo activity (rat model) ActiveSignificantly less potent than RopiniroleNo data available[6]

3-Oxo Ropinirole Hydrochloride: An Uncharacterized Impurity

3-Oxo Ropinirole Hydrochloride, chemically known as 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride, is documented as an impurity of Ropinirole.[7][9] Extensive searches of the scientific literature reveal no published studies evaluating its pharmacological activity. In the context of pharmaceutical development, impurities are typically monitored and controlled to ensure they do not contribute to the therapeutic effect or toxicity of the final drug product. The absence of data for 3-Oxo Ropinirole suggests it is likely considered a pharmacologically inactive species.

Experimental Protocols

The following are representative protocols for the types of experiments used to characterize the pharmacological activity of dopamine agonists like Ropinirole and its metabolites.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (Ropinirole or N-despropyl ropinirole).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

start Start culture Culture cells expressing D2/D3 receptors start->culture membranes Isolate cell membranes culture->membranes incubate Incubate membranes with radioligand and test compound membranes->incubate filter Separate bound and free radioligand via filtration incubate->filter count Measure radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor activation (inhibition of adenylyl cyclase for D2/D3 receptors).

  • Cell Culture and Plating: Cells expressing the dopamine receptor of interest are seeded in multi-well plates.

  • Stimulation and Compound Treatment: The cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. The cells are then exposed to varying concentrations of the test compound.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.

Conclusion

This comparative guide highlights the pharmacological profiles of Ropinirole and its active metabolite, N-despropyl ropinirole. While both compounds act as agonists at D2 and D3 dopamine receptors, N-despropyl ropinirole exhibits lower potency than the parent drug. In contrast, 3-Oxo Ropinirole Hydrochloride is categorized as a chemical impurity of Ropinirole, and there is a notable absence of pharmacological data in the public domain. This suggests that 3-Oxo Ropinirole is likely pharmacologically inactive and its presence in the final drug product is controlled within acceptable limits to ensure safety and efficacy. For researchers and drug development professionals, this distinction is critical for a comprehensive understanding of Ropinirole's clinical pharmacology.

References

  • Coldwell, M. C., et al. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. British journal of pharmacology, 127(7), 1696–1702. [Link]

  • PubChem. (n.d.). Ropinirole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical pharmacokinetics, 39(4), 243–254. [Link]

  • Drugs.com. (2023). Ropinirole. Retrieved from [Link]

  • Rao, R. N., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of pharmaceutical and biomedical analysis, 43(5), 1781–1788. [Link]

  • Reavill, C., et al. (2000). Comparative pharmacological study of ropinirole (SKF-101468) and its metabolites in rats. Journal of pharmacy and pharmacology, 52(9), 1129–1135. [Link]

  • Veeprho. (n.d.). Ropinirole Impurities and Related Compound. Retrieved from [Link]

  • College ter Beoordeling van Geneesmiddelen. (2007). REQUIP LP 2 mg, 3 mg, 4 mg, 8 mg prolonged-release. Retrieved from [Link]

  • Sane, R. T., et al. (2012). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Journal of the Chilean Chemical Society, 57(3), 1276-1282. [Link]

  • Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]

  • Pharmaffiliates. (n.d.). 4-(2-(Dipropylamino)ethyl)-1-(hydroxymethyl)indoline-2,3-dione. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2010). Analytical methodology for authentication of Ropinirole using HPLC andFT-IR. International Journal of PharmTech Research, 2(2), 1235-1240. [Link]

  • Basheer, S., et al. (2020). Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation. Polymers, 12(5), 1143. [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • Tulloch, I. F. (1997). Pharmacologic profile of ropinirole: a nonergoline dopamine agonist. Neurology, 49(1 Suppl 1), S58–S62. [Link]

  • SynZeal. (n.d.). Ropinirole EP Impurity A. Retrieved from [Link]

  • JETIR. (2019). FORMULATION AND EVALUATION OF ROPINIROLE HYDROCHLORIDE BUCCAL TABLETS. JETIR, 6(6). [Link]

  • Patsnap Synapse. (2023). An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of ropinirole. Retrieved from [Link]

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Validation

Head-to-head comparison of different analytical techniques for Ropinirole impurity profiling

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ropinirole is paramount. The identification and quantification of impuritie...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ropinirole is paramount. The identification and quantification of impurities, whether arising from the synthetic process or degradation, are critical regulatory requirements and a fundamental aspect of quality control. This guide provides an in-depth, head-to-head comparison of the primary analytical techniques employed for Ropinirole impurity profiling, grounded in experimental data and authoritative standards.

The Landscape of Ropinirole Impurities

Ropinirole, a non-ergoline dopamine agonist, is susceptible to the formation of various impurities during its synthesis and storage. These can be broadly categorized as process-related impurities, such as synthetic intermediates and by-products, and degradation products that form under stress conditions like exposure to acid, base, oxidation, light, and heat.[1][2][3] A comprehensive impurity profile is therefore essential for ensuring the safety and efficacy of the final drug product.

A list of known Ropinirole impurities, including those specified in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), is provided below:

  • Ropinirole EP Impurity A / USP Related Compound B: 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione[4][5]

  • Ropinirole EP Impurity B: 3-Oxo Ropinirole[1]

  • Ropinirole EP Impurity C: Propylidene Ropinirole[6]

  • Ropinirole EP Impurity D: 4-[2-(propylamino)ethyl]indolin-2-one

  • Ropinirole EP Impurity E: 4-(2-(Dipropylamino)ethyl)-7-hydroxyindolin-2-one

  • Ropinirole EP Impurity F: 4-(2-(Ethyl(propyl)amino)ethyl)indolin-2-one

  • Ropinirole EP Impurity G: 4-(2-(Dipropylamino)ethyl)-5-hydroxyindolin-2-one

  • Ropinirole EP Impurity H: 4-(2-(Dipropylamino)ethyl)-6-hydroxyindolin-2-one

  • Other Process-Related and Degradation Impurities: Including N-Oxide, despropyl, and various synthetic intermediates.[1][7]

Core Analytical Techniques: A Comparative Overview

The primary analytical workhorses for Ropinirole impurity profiling are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Capillary Electrophoresis (CE) presents a viable, albeit less common, alternative. Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the preferred method for Ropinirole and its known impurities due to their low volatility and thermal lability.

The following sections will delve into a head-to-head comparison of these techniques, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC): The Established Standard

HPLC with UV detection has long been the cornerstone of pharmaceutical impurity analysis, including for Ropinirole. Pharmacopoeial monographs from both the USP and Ph. Eur. prescribe HPLC methods for the separation and quantification of related substances.

Expertise & Experience: The "Why" Behind the Method

The choice of a reversed-phase C8 or C18 column is the most common starting point for Ropinirole impurity profiling.[1][8] A C18 column, with its longer alkyl chains, offers greater hydrophobicity and is generally well-suited for separating a wide range of non-polar to moderately polar compounds.[9][10] However, for Ropinirole and some of its more polar impurities, a C8 column is often preferred. The shorter alkyl chains of a C8 column provide moderate hydrophobicity, which can lead to faster elution of non-polar compounds and improved selectivity for more polar analytes that might be too strongly retained on a C18 phase.[11][12] This is particularly relevant for achieving good resolution between the main Ropinirole peak and closely eluting impurities.

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer's pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like Ropinirole. A slightly acidic to neutral pH is often employed to ensure consistent ionization and good chromatographic performance.

Trustworthiness: A Self-Validating System

A typical HPLC method for Ropinirole impurity profiling is validated according to ICH guidelines (Q2(R1)/Q2(R2)) for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[13]

Experimental Protocol: HPLC-UV for Ropinirole Impurity Profiling

This protocol is a representative example based on published methods.

1. Chromatographic Conditions:

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with dilute potassium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-25 min: 10-60% B

    • 25-30 min: 60% B

    • 30-32 min: 60-10% B

    • 32-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 250 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Standard Solution: Prepare a solution of Ropinirole Hydrochloride reference standard and known impurity standards in the mobile phase A at a concentration of approximately 1 µg/mL for each impurity.

  • Sample Solution: Dissolve an accurately weighed quantity of the Ropinirole Hydrochloride sample in mobile phase A to obtain a final concentration of about 1 mg/mL.

3. System Suitability:

  • Inject the standard solution and verify that the resolution between critical peak pairs (e.g., Ropinirole and a closely eluting impurity) is not less than 1.5.

  • The tailing factor for the Ropinirole peak should not be more than 2.0.

  • The relative standard deviation for replicate injections should be not more than 2.0%.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster, more efficient, and higher-resolution separations.[14][15] For Ropinirole impurity profiling, this translates to shorter run times, reduced solvent consumption, and improved detection of trace-level impurities.

Expertise & Experience: The Rationale for UPLC

The primary driver for developing UPLC methods for Ropinirole has been to overcome the limitations of existing HPLC methods, such as the co-elution of impurity pairs observed in the European Pharmacopoeia method.[16] The enhanced resolving power of UPLC allows for the separation of these critical pairs, providing a more accurate impurity profile. The use of a C8 stationary phase remains a sound choice in UPLC for the reasons mentioned previously, with the smaller particle size amplifying the benefits of selectivity and efficiency.

Trustworthiness: Enhanced Performance Validation

UPLC methods are validated using the same ICH guidelines as HPLC methods. However, the performance characteristics, particularly resolution and sensitivity, are often superior.

Experimental Protocol: UPLC-UV for Ropinirole Impurity Profiling

This protocol is based on an improved method designed to resolve co-eluting impurities from the Ph. Eur. monograph.[16]

1. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 9.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90-2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 250 nm

  • Injection Volume: 2 µL

2. Sample Preparation:

  • Similar to the HPLC protocol, with concentrations adjusted for the higher sensitivity of the UPLC system if necessary.

3. System Suitability:

  • Demonstrate baseline resolution of all specified impurities, particularly the critical pairs that co-elute in the Ph. Eur. HPLC method.

  • Adhere to standard system suitability parameters for peak shape and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Characterization

While UV detection is suitable for quantification, LC-MS is the gold standard for the identification and structural elucidation of unknown impurities and degradation products.[17][18]

Expertise & Experience: The Power of Mass Detection

Coupling a UPLC or HPLC system to a mass spectrometer provides mass-to-charge ratio (m/z) information, which is invaluable for identifying impurities. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that aids in the definitive identification of impurities. This is particularly crucial in forced degradation studies where novel degradation products may be formed.[3]

Trustworthiness: Definitive Identification

The data from LC-MS/MS provides a high degree of confidence in the identity of an impurity, which is essential for regulatory submissions and for understanding the degradation pathways of the drug substance.

Experimental Protocol: UPLC-MS/MS for Ropinirole Impurity Identification

This protocol outlines a general approach for the identification of Ropinirole impurities.

1. UPLC Conditions:

  • Employ a UPLC method similar to the one described above to achieve chromatographic separation.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan for initial detection and accurate mass measurement.

  • MS/MS: Product ion scan of the protonated molecular ions of suspected impurities to obtain fragmentation patterns.

  • Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

3. Data Analysis:

  • Compare the accurate mass measurements of unknown peaks with the theoretical masses of potential impurities.

  • Interpret the MS/MS fragmentation patterns to elucidate the structures of the impurities.

Capillary Electrophoresis (CE): An Orthogonal Approach

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field. As a technique with a different separation mechanism from liquid chromatography, CE is an excellent orthogonal method for impurity profiling.

Expertise & Experience: A Complementary Technique

The use of CE can confirm the purity data obtained from HPLC or UPLC and can sometimes resolve impurities that are difficult to separate by liquid chromatography. A capillary zone electrophoresis (CZE) method has been reported for the separation of Ropinirole and its process-related impurities.[8]

Trustworthiness: Independent Verification

The concordance of results between LC and CE methods provides a high level of confidence in the overall impurity profile of the drug substance.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) for Ropinirole Impurity Profiling

This protocol is a representative example based on published methods.

1. Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm i.d., effective length 50 cm

  • Background Electrolyte: 50 mM Phosphate buffer, pH 2.5

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 214 nm

2. Sample Preparation:

  • Dissolve the Ropinirole Hydrochloride sample in water or the background electrolyte to a concentration of approximately 1 mg/mL.

Head-to-Head Performance Comparison

FeatureHPLC-UVUPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesPartitioning between stationary and mobile phasesPartitioning followed by mass analysisDifferential migration in an electric field
Resolution GoodExcellentExcellentVery High
Analysis Time 30-60 min< 15 min< 15 min15-30 min
Sensitivity (LOD/LOQ) Good (ng level)Very Good (sub-ng level)Excellent (pg level)Good (ng level)
Quantitative Precision HighHighHigh (with appropriate internal standards)Good to High
Identification Capability Limited (based on retention time)Limited (based on retention time)Definitive (based on m/z and fragmentation)Limited (based on migration time)
Solvent Consumption HighLowLowVery Low
Robustness HighHighModerateModerate
Primary Application Routine QC, stability testingHigh-throughput screening, improved resolution of critical pairsImpurity identification, structural elucidation, metabolomicsOrthogonal method for purity confirmation

Visualization of Analytical Workflows

HPLC/UPLC Impurity Profiling Workflow

HPLC_UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution in Diluent Standard Standard Dissolution_Std Dissolution_Std Standard->Dissolution_Std in Diluent Filtration Filtration Dissolution->Filtration Filtration_Std Filtration_Std Dissolution_Std->Filtration_Std Autosampler Autosampler Filtration->Autosampler Filtration_Std->Autosampler HPLC_UPLC_System HPLC/UPLC System (Pump, Column, Oven) Autosampler->HPLC_UPLC_System UV_Detector UV Detector HPLC_UPLC_System->UV_Detector CDS Chromatography Data System (CDS) UV_Detector->CDS Integration Peak Integration & Identification CDS->Integration Quantification Quantification (Area %) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Ropinirole impurity profiling using HPLC or UPLC with UV detection.

LC-MS Impurity Identification Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Forced_Degradation_Sample Forced Degradation Sample Dilution Dilution & Filtration Forced_Degradation_Sample->Dilution LC_System UPLC/HPLC System Dilution->LC_System Mass_Spec Mass Spectrometer (QTOF or Orbitrap) LC_System->Mass_Spec ESI Source Data_Acquisition Data Acquisition (Full Scan & MS/MS) Mass_Spec->Data_Acquisition Mass_Analysis Accurate Mass Analysis Data_Acquisition->Mass_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Analysis->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for the identification of Ropinirole impurities using LC-MS/MS.

Conclusion and Recommendations

The choice of analytical technique for Ropinirole impurity profiling is dictated by the specific requirements of the analysis.

  • HPLC-UV remains a robust and reliable method for routine quality control and stability testing, especially when a validated, pharmacopoeia-compliant method is required.

  • UPLC-UV is the recommended approach for high-throughput environments and for resolving complex impurity profiles where traditional HPLC falls short. Its superior resolution, speed, and sensitivity make it the modern standard for impurity analysis.

  • LC-MS/MS is an indispensable tool for the definitive identification and structural elucidation of unknown impurities, particularly during drug development and forced degradation studies.

  • Capillary Electrophoresis serves as an excellent orthogonal technique to confirm the results obtained by liquid chromatography, thereby providing a more comprehensive and reliable assessment of Ropinirole purity.

For a comprehensive quality control strategy, a combination of these techniques is often employed. UPLC-UV for routine quantification and LC-MS/MS for the identification of any new or out-of-specification impurities provides a robust and scientifically sound approach to ensuring the quality and safety of Ropinirole.

References

  • Tome, T., Obreza, A., & Časar, Z. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(12), 2885. [Link]

  • SynZeal. (n.d.). Ropinirole EP Impurity A. Retrieved from [Link]

  • Reddy, P. S., Reddy, A. M., & Reddy, S. (2014). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Journal of Liquid Chromatography & Related Technologies, 37(18), 2491-2505. [Link]

  • Sahasrabuddhey, B., Nautiyal, R., Acharya, H., Khyade, S., Luthra, P. K., & Deshpande, P. B. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593. [Link]

  • SynThink Research Chemicals. (n.d.). Ropinirole EP Impurities & USP Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ropinirole. Retrieved from [Link]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-93. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Singh, S., Gadhawala, Z., et al. (2013). Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 436-440. [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. [Link]

  • Reddy, P. S., et al. (2014). Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. ResearchGate. [Link]

  • Protheragen. (n.d.). Ropinirole EP Impurity A;Ropinirole USP Related Compound B. Retrieved from [Link]

  • Parmar, G., Sharma, S., & Singh, K. (2012). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. ResearchGate. [Link]

  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-18. [Link]

  • Pharma Guideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]

  • Bhatt, J., et al. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1202-8. [Link]

  • Kumar, A., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 151-158. [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. [Link]

  • Informatics Journals. (2024). LC and LC-MS/MS Studies for Identification and Characterisation of Related Substances and Degradation Products of Abrocitinib. [Link]

  • YouTube. (2024). C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use?. [Link]

  • USP. (2019). Ropinirole Extended-Release Tablets. [Link]

  • PubChem. (n.d.). Propylidene ropinirole. Retrieved from [Link]

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Comparative

A Comparative Guide to the Purity Assessment and Certification of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Hydrochloride Reference Material

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, also known as 3-Oxo Ropinirole Hydrochloride or Ropinirole Related Compound B, is a significant process-related impurity and potential degradant of Ropinirole.[1][2] Ropinirole is a non-ergoline dopamine agonist widely prescribed for Parkinson's disease and restless legs syndrome.[3] Regulatory bodies such as the FDA and EMA mandate strict control over such impurities, making the availability of a highly characterized and certified reference material (CRM) not just a matter of best practice, but a regulatory necessity.[4]

This guide provides an in-depth technical comparison of the essential analytical methodologies for the comprehensive purity assessment and certification of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride as a reference material. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our protocols in the principles of metrological traceability and scientific integrity.[5][6] A certified reference material is not merely a "pure" substance; it is a material with a property value, its associated uncertainty, and a stated metrological traceability, established through a valid procedure.[5]

Compound Property Value
Chemical Name 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
Synonyms 3-Oxo Ropinirole HCl, Ropinirole Related Compound B[1][2]
CAS Number 221264-21-7[1][2]
Molecular Formula C₁₆H₂₂N₂O₂ · HCl[2]
Molecular Weight 310.82 g/mol [2]
Appearance Solid[1]
Structure Indoline-2,3-dione derivative[1][2]

The Orthogonal Approach to Purity Certification

The certification of a reference material relies on an orthogonal approach, employing multiple, independent analytical techniques to characterize the compound and its impurities. This strategy ensures that no single method's limitations can obscure a complete understanding of the material's purity. The final certified purity is typically determined using a mass balance approach, corroborated by a direct assay method like quantitative NMR (qNMR).

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 3-Oxo Ropinirole Hydrochloride Production

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth evaluation of various synthetic pathways to 3-Oxo Ropinirole Hydrochloride, a sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth evaluation of various synthetic pathways to 3-Oxo Ropinirole Hydrochloride, a significant metabolite and impurity of the dopamine agonist Ropinirole. Understanding the efficient synthesis of this compound is crucial for the preparation of analytical standards, impurity profiling, and further pharmacological investigations. This document moves beyond a simple recitation of methods to offer a comparative analysis grounded in chemical principles and practical considerations, empowering researchers to select the most suitable route for their specific needs.

Introduction: The Significance of 3-Oxo Ropinirole Hydrochloride

Ropinirole is a widely prescribed medication for Parkinson's disease and restless legs syndrome. Its primary oxidative metabolite, 3-Oxo Ropinirole, also known as 4-[2-(dipropylamino)ethyl]isatin, is of significant interest to the pharmaceutical industry. The presence of this and other impurities must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product.[1][2] Consequently, the availability of pure 3-Oxo Ropinirole Hydrochloride as a reference standard is paramount for analytical method development and validation. This guide explores and evaluates potential synthetic routes to this important molecule, focusing on efficiency, scalability, and overall practicality.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies for the preparation of 3-Oxo Ropinirole Hydrochloride have been identified and are evaluated herein:

  • Route 1: Direct Oxidation of Ropinirole Hydrochloride. This is the most straightforward conceptual approach, leveraging the existing structure of the parent drug.

  • Route 2: Oxidation of a Synthetic Precursor, 4-[2-(dipropylamino)ethyl]indole. This route intercepts the synthesis of Ropinirole at an earlier stage, utilizing an indole intermediate that may be more amenable to oxidation.

  • Route 3: Classical Isatin Synthesis via a Substituted Aniline. This de novo approach builds the isatin core from a custom-synthesized aniline precursor, offering potential for high efficiency if the starting material is accessible.

The following sections will delve into the mechanistic rationale, experimental protocols, and a comparative summary of these routes.

Route 1: Direct Oxidation of Ropinirole Hydrochloride

Causality Behind Experimental Choices:

The conversion of an oxindole to an isatin involves the oxidation of the C3-methylene group to a carbonyl. This transformation requires an oxidizing agent that is potent enough to effect this change without cleaving the lactam ring or oxidizing the di-n-propylamino side chain. The choice of oxidant is critical to the success of this route. While the formation of 3-Oxo Ropinirole is a known degradation pathway, controlled and high-yield synthesis requires specific and optimized conditions.

Proposed Experimental Protocol:

  • Step 1: Dissolution of Ropinirole Hydrochloride. Dissolve Ropinirole Hydrochloride in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and water, to ensure solubility and compatibility with the oxidizing agent.

  • Step 2: Oxidation. To the stirred solution, add a suitable oxidizing agent. A potential system is the use of 2-Iodoxybenzoic acid (IBX) in the presence of a mild acid catalyst. The reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material and the appearance of the product.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture would be quenched and the product extracted into an organic solvent. Purification would likely involve column chromatography on silica gel to separate the desired isatin from unreacted starting material and byproducts.

  • Step 4: Salt Formation. The purified 3-Oxo Ropinirole free base would then be dissolved in a suitable solvent like isopropanol, and a stoichiometric amount of hydrochloric acid would be added to precipitate the hydrochloride salt.

Visualization of the Workflow:

Route 1: Direct Oxidation of Ropinirole ropinirole Ropinirole HCl dissolution Dissolution (DMSO/H2O) ropinirole->dissolution oxidation Oxidation (e.g., IBX) dissolution->oxidation workup Work-up & Purification (Column Chromatography) oxidation->workup salt_formation Salt Formation (HCl in Isopropanol) workup->salt_formation product 3-Oxo Ropinirole HCl salt_formation->product

Caption: Workflow for the direct oxidation of Ropinirole to 3-Oxo Ropinirole HCl.

Route 2: Oxidation of 4-[2-(dipropylamino)ethyl]indole

Causality Behind Experimental Choices:

Indoles are generally more susceptible to oxidation than their corresponding oxindoles. This route leverages the synthesis of a key indole intermediate in a known Ropinirole synthesis. The oxidation of this indole to the corresponding isatin can potentially be achieved with higher selectivity and yield compared to the direct oxidation of Ropinirole. A patent (EP1673340A1) describes the synthesis of 4-[2-(dipropylamino)ethyl]indole and its subsequent conversion to Ropinirole, providing a solid foundation for this approach.[3]

Experimental Protocol:

  • Step 1: Synthesis of 4-[2-(dipropylamino)ethyl]indole. This precursor can be synthesized from 4-(2-aminoethyl)indole via reductive amination with propionaldehyde using a reducing agent like sodium borohydride in the presence of an acid.[3]

  • Step 2: Oxidation to 4-[2-(dipropylamino)ethyl]isatin. The synthesized indole is dissolved in a suitable solvent mixture, such as dimethyl sulfoxide (DMSO) and water. An oxidizing system like N-Bromosuccinimide (NBS) in aqueous DMSO or an iodine/tert-butyl hydroperoxide (I2/TBHP) system could be employed for the direct conversion of the indole to the isatin.[4]

  • Step 3: Purification. The reaction mixture is worked up by quenching the oxidant and extracting the product. Purification is achieved via column chromatography.

  • Step 4: Hydrochloride Salt Formation. The purified isatin is converted to its hydrochloride salt as described in Route 1.

Visualization of the Synthetic Pathway:

Route 2: Oxidation of Indole Precursor start 4-(2-aminoethyl)indole reductive_amination Reductive Amination (Propionaldehyde, NaBH4) start->reductive_amination indole_intermediate 4-[2-(dipropylamino)ethyl]indole reductive_amination->indole_intermediate oxidation Oxidation (e.g., NBS/DMSO or I2/TBHP) indole_intermediate->oxidation isatin_free_base 3-Oxo Ropinirole (Free Base) oxidation->isatin_free_base salt_formation Salt Formation (HCl) isatin_free_base->salt_formation product 3-Oxo Ropinirole HCl salt_formation->product

Caption: Synthesis of 3-Oxo Ropinirole HCl via an indole precursor.

Route 3: Classical Isatin Synthesis (Sandmeyer Approach)

Causality Behind Experimental Choices:

The Sandmeyer isatin synthesis is a classic and reliable method for constructing the isatin core from an appropriately substituted aniline.[5][6] This de novo approach offers the potential for high efficiency, provided the necessary aniline precursor can be synthesized in good yield. The key challenge in this route is the multi-step preparation of the starting aniline.

Proposed Experimental Protocol:

  • Step 1: Synthesis of the Aniline Precursor. A plausible synthesis of the required aniline, 2-amino-N,N-dipropyl-3-(2-nitrovinyl)phenethylamine, would start from a commercially available substituted nitrophenol. The synthesis would involve several steps, including etherification, reduction of a nitro group, protection of the resulting amine, introduction of the ethylamino side chain, and finally, deprotection to yield the desired aniline.

  • Step 2: Formation of the Isonitrosoacetanilide. The synthesized aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form the corresponding isonitrosoacetanilide.[5]

  • Step 3: Cyclization to the Isatin. The isolated isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to effect cyclization to 4-[2-(dipropylamino)ethyl]isatin.[5]

  • Step 4: Purification and Salt Formation. The crude isatin is purified by recrystallization or column chromatography, followed by conversion to the hydrochloride salt.

Visualization of the Logical Relationship:

Route 3: Sandmeyer Synthesis start Substituted Nitrophenol multi_step Multi-step Synthesis start->multi_step aniline Substituted Aniline Precursor multi_step->aniline isonitroso Formation of Isonitrosoacetanilide aniline->isonitroso cyclization Acid-catalyzed Cyclization isonitroso->cyclization product 3-Oxo Ropinirole HCl cyclization->product

Caption: Logical flow of the Sandmeyer synthesis route for 3-Oxo Ropinirole HCl.

Quantitative Data Summary and Comparison

The following table provides a comparative summary of the estimated efficiency of the three proposed synthetic routes. The values for yield and number of steps are estimations based on literature precedents for similar transformations, as specific data for the synthesis of 3-Oxo Ropinirole Hydrochloride is limited.

MetricRoute 1: Direct Oxidation of RopiniroleRoute 2: Oxidation of Indole PrecursorRoute 3: Classical Isatin Synthesis
Starting Material Ropinirole Hydrochloride4-(2-aminoethyl)indoleSubstituted Nitrophenol
Number of Steps 235-7 (estimated)
Estimated Overall Yield Low to ModerateModerate to HighModerate
Key Advantages Shortest routePotentially high yield and selectivityWell-established methodology
Key Challenges Potential for low yield and side reactionsRequires synthesis of indole precursorLengthy synthesis of aniline precursor
Purification Challenging due to similar polarity of starting material and productStandard chromatographic methodsStandard purification techniques

Conclusion and Recommendations

Based on this comparative analysis, Route 2, the oxidation of the 4-[2-(dipropylamino)ethyl]indole precursor, emerges as the most promising strategy for the efficient synthesis of 3-Oxo Ropinirole Hydrochloride. This route offers a balance of a manageable number of steps with the potential for high yield and selectivity in the key oxidation step. While the direct oxidation of Ropinirole (Route 1) is the most concise on paper, it is likely to be plagued by low conversion and difficult purification, making it less practical for preparing larger quantities of the pure analytical standard. The classical Sandmeyer synthesis (Route 3), while robust, is hampered by the lengthy and potentially low-yielding synthesis of the required aniline precursor.

For research and development laboratories requiring a reliable and efficient method for the preparation of 3-Oxo Ropinirole Hydrochloride, the development and optimization of Route 2 would be the most judicious investment of time and resources. Further experimental validation is, of course, necessary to confirm the estimated yields and optimize the reaction conditions.

References

  • Process for the prepar
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  • Process for the preparation of the 2-oxoindole deriv
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Comparative

In vivo versus in vitro correlation of the activity of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

An In-Depth Comparative Guide to the In Vitro and In Vivo Activity of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Hydrochloride Introduction: From Parent Compound to Active Metabolite In the landscape of neuropharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Activity of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione Hydrochloride

Introduction: From Parent Compound to Active Metabolite

In the landscape of neuropharmacology, understanding the complete lifecycle of a drug—from its initial form to its various metabolites—is paramount for predicting efficacy and safety. This guide focuses on 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, a compound identified as a related substance and potential metabolite of Ropinirole, a potent non-ergoline dopamine agonist widely prescribed for Parkinson's disease and Restless Legs Syndrome.[1][2][3][4] Ropinirole's therapeutic action is primarily mediated through its high affinity for the dopamine D2 and D3 receptors.[2][5]

The subject of this guide, also known as 3-Oxo Ropinirole, features an indoline-2,3-dione core, distinguishing it from the indolin-2-one structure of Ropinirole.[1][6] This structural modification raises critical questions for drug development professionals: Does this metabolite retain activity at the dopamine receptor? How does its in vitro profile translate to a complex biological system? This guide provides a comparative framework for evaluating such compounds, bridging the crucial gap between controlled, single-target in vitro experiments and the multifaceted reality of in vivo pharmacology. We will explore the theoretical underpinnings, present detailed experimental protocols for characterization, and analyze the factors that govern the correlation between the laboratory bench and the living system.

Section 1: The In Vitro Profile: Receptor Interaction and Cellular Response

The foundational step in characterizing any pharmacologically active compound is to determine its direct interaction with its molecular target. For a derivative of Ropinirole, the primary targets of interest are the D2-like dopamine receptors (D2, D3, D4).

Mechanism of Action: Dopamine D2 Receptor Signaling

Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission.[7] They are primarily coupled to the Gαi/o class of G-proteins.[8] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing ion channel activity and gene expression. An alternative, G-protein-independent pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.[8]

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates B_Arrestin β-Arrestin D2R->B_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP G_protein->AC Inhibits Response_Arrestin Receptor Internalization B_Arrestin->Response_Arrestin Leads to Agonist Compound (e.g., 3-Oxo Ropinirole) Agonist->D2R Binds ATP ATP ATP->AC Converts Response_cAMP Downstream Cellular Response (e.g., Ion Channel Modulation) cAMP->Response_cAMP Leads to

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocol: In Vitro Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. This protocol outlines the methodology for assessing the binding of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride to the human dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human D2 receptor.

Materials:

  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists).

  • Test Compound: 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist, such as unlabeled Haloperidol or Sulpiride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/B or GF/C).

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding Wells: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Non-specific binding control, radioligand, and cell membranes.

    • Test Compound Wells: Test compound at various concentrations, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Data Presentation: Comparative In Vitro Binding Profile

While specific experimental data for 3-Oxo Ropinirole is not widely published, we can hypothesize its profile in comparison to its parent compound, Ropinirole. Oxidation at the 3-position of the indoline ring may alter its binding affinity and selectivity.

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D2 vs D1 Selectivity
Ropinirole (Reference) ~15-30~5-15~50-100>1000-fold
4-(2-(Dipropylamino)ethyl) indoline-2,3-dione HCl Predicted: 50-150Predicted: 30-100Predicted: 150-300Predicted: >500-fold

Note: Predicted values are illustrative and require experimental verification. The oxidation may decrease affinity due to steric or electronic changes affecting the key pharmacophore interactions.

Section 2: The In Vivo Profile: Systemic Effects and Brain Target Engagement

In vivo studies are essential to understand how a compound behaves within a complex biological system, accounting for Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its ultimate pharmacodynamic effect at the target site.

Pharmacokinetics and Blood-Brain Barrier Penetration

The ability of a CNS-active compound to cross the blood-brain barrier (BBB) is critical for its efficacy. The pharmacokinetic profile of Ropinirole is well-documented, showing linear kinetics and an elimination half-life of approximately 6 hours.[10] The introduction of a ketone group in 3-Oxo Ropinirole increases its polarity, which could potentially reduce its ability to passively diffuse across the BBB compared to the parent compound. This is a critical factor in the potential discrepancy between in vitro and in vivo activity.

Experimental Protocol: In Vivo Microdialysis with Pharmacokinetic Sampling

This protocol measures the effect of the test compound on extracellular dopamine levels in the striatum of a freely moving rat, providing a direct measure of its pharmacodynamic action in the brain.[11][12]

Microdialysis_Workflow cluster_setup Surgical Setup & Recovery cluster_experiment Experimental Day Surgery Stereotaxic Surgery: Implant guide cannula targeting striatum Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe Insert microdialysis probe through guide cannula Recovery->Probe Perfusion Perfuse probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) Probe->Perfusion Baseline Collect baseline dialysate samples (e.g., every 20 min) Perfusion->Baseline Admin Administer compound (i.p. or s.c.) + satellite group for PK Baseline->Admin PostAdmin Collect post-administration dialysate and blood samples Admin->PostAdmin Analysis Analyze dialysate for dopamine (HPLC-ED) and plasma for compound concentration (LC-MS/MS) PostAdmin->Analysis

Caption: Experimental workflow for in vivo microdialysis.

Objective: To correlate the pharmacokinetic profile of the test compound with its effect on extracellular dopamine concentrations in the rat striatum.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, microdrill.

  • Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector.

  • Test Compound: 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride dissolved in a suitable vehicle (e.g., saline).

  • Analytical Systems: HPLC with electrochemical detection (HPLC-ED) for dopamine analysis; LC-MS/MS for compound quantification in plasma.[13]

Procedure:

  • Surgery: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the striatum. Allow animals to recover for at least 5-7 days.

  • Probe Insertion: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at 1-2 µL/min. After a stabilization period (90-120 min), collect 3-4 baseline samples (e.g., every 20 minutes) to establish basal dopamine levels.

  • Compound Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration. For pharmacokinetic analysis, a separate "satellite" group of animals is often used, from which blood samples are collected at corresponding time points.

  • Analysis: Immediately analyze dialysate samples for dopamine content using HPLC-ED.[13] Analyze plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Interpretation: Express dopamine levels as a percentage of the baseline average. Plot the time course of dopamine changes and overlay it with the plasma concentration-time curve of the compound.

Data Presentation: Correlated Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

This table presents hypothetical data illustrating the expected in vivo profile.

ParameterValueInterpretation
Pharmacokinetics (10 mg/kg, s.c.)
Tmax (plasma)~45 minRapid absorption from subcutaneous space.
Cmax (plasma)Predicted: 200-400 ng/mLPeak systemic exposure.
Half-life (t½)Predicted: 4-6 hoursSimilar to or slightly shorter than Ropinirole.
Brain/Plasma RatioPredicted: 0.1 - 0.3Potentially limited BBB penetration due to increased polarity.
Pharmacodynamics (Striatal Dopamine)
Peak Effect~60-90 min post-doseEffect onset is delayed relative to plasma Tmax, suggesting time is needed to cross the BBB and engage the target.
Max ↑ in DopaminePredicted: +50-150% vs. baselineDemonstrates target engagement. As a D2 agonist, it would be expected to decrease dopamine release via autoreceptor activation. If it acts as an antagonist, it could increase release. This result is crucial for defining its functional activity in vivo.

Section 3: Bridging the Gap: The In Vivo/In Vitro Correlation (IVIVC)

The ultimate goal is to determine if the in vitro activity translates into a predictable in vivo response. The correlation is rarely 1:1 and is influenced by a multitude of physiological factors.

IVIVC_Factors cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_bridge Physiological Bridge Invitro Receptor Affinity (Ki) Potency (EC50/IC50) Selectivity ADME ADME (Absorption, Distribution, Metabolism, Excretion) Invitro->ADME Influences required exposure PPB Plasma Protein Binding Invitro->PPB Free fraction is key OffTarget Off-Target Interactions Invitro->OffTarget Selectivity matters Invivo Pharmacodynamic Effect (e.g., Neurotransmitter release, Behavioral change) BBB Blood-Brain Barrier Penetration ADME->BBB BBB->Invivo PPB->BBB OffTarget->Invivo Can cause side effects or alter primary effect

Caption: Key factors influencing in vivo/in vitro correlation.

Analysis of Discrepancies:
  • Affinity vs. Efficacy: A high binding affinity (in vitro) does not guarantee a strong response (in vivo). The compound must not only bind but also effectively modulate receptor signaling (i.e., have high intrinsic efficacy). Furthermore, its ability to reach the target is paramount.

  • Metabolism: The compound is itself a potential metabolite. In vivo, it could be further metabolized into inactive substances, reducing its effective concentration and duration of action. Conversely, the parent drug, Ropinirole, could be metabolized to this compound, making the concentration of 3-Oxo Ropinirole dependent on the metabolic rate of the parent drug.

  • Blood-Brain Barrier: As discussed, the increased polarity of the 2,3-dione moiety compared to the 2-one of Ropinirole is a primary suspect for poor IVIVC. A compound could be highly potent in a cell membrane preparation but show little to no effect in vivo if it cannot achieve a sufficient concentration in the brain.[7]

  • Plasma Protein Binding: High binding to plasma proteins like albumin restricts the amount of free drug available to cross the BBB and interact with the target receptor. This "free fraction" is what truly matters for in vivo activity.

Conclusion

The evaluation of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride serves as a classic case study in the complexities of drug development. While its structural similarity to Ropinirole provides a strong hypothesis for its mechanism of action—modulation of D2-like dopamine receptors—its ultimate biological activity is not a simple extrapolation of its in vitro binding affinity.

A comprehensive analysis requires integrating data from well-controlled in vitro assays with dynamic in vivo models. The key to a successful IVIVC lies in quantifying the impact of physiological barriers and processes, most notably BBB penetration and metabolic stability. For researchers investigating this compound or similar derivatives, a tiered approach is recommended: first, confirm the in vitro binding and functional activity profile. Second, assess its fundamental ADME properties, paying close attention to brain penetration. Only then can in vivo pharmacodynamic studies, such as microdialysis, be interpreted meaningfully to provide a complete picture of the compound's therapeutic potential.

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  • Foote, K.M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

This guide provides a detailed protocol for the proper disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride (CAS No: 221264-21-7), a chemical compound often utilized in pharmaceutical research and devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride (CAS No: 221264-21-7), a chemical compound often utilized in pharmaceutical research and development.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established principles of hazardous waste management and is intended for a professional audience of researchers, scientists, and drug development professionals.

Disclaimer: While this guide provides comprehensive recommendations based on general chemical safety principles, it is not a substitute for the compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for definitive disposal instructions and hazard information.

I. Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, is governed by stringent regulations to mitigate risks to human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8] This framework mandates a "cradle-to-grave" approach, ensuring that hazardous materials are handled safely from their generation to their final disposal.[6]

II. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to take appropriate safety precautions. This proactive stance minimizes the risk of accidental exposure or environmental contamination.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical hazards. The following table outlines the minimum required PPE when handling 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride for disposal.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption of the compound.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if the material is aerosolized. Consult the SDS for specific recommendations.Prevents inhalation of airborne particles.

Engineering Controls:

All handling and preparation for disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride should be conducted within a certified chemical fume hood. This engineering control is essential for containing any dust or vapors and preventing their release into the laboratory environment.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride. This procedure is designed to be self-validating, with each step logically building upon the previous one to ensure a safe and compliant outcome.

Step 1: Waste Characterization and Segregation

  • Initial Assessment: Treat 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride as a hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Segregation: This compound is a solid organic chemical.[1] It should be segregated from other waste streams, such as acids, bases, and oxidizing agents, to prevent unintended chemical reactions.[9]

Step 2: Container Selection and Labeling

  • Primary Container: For solid waste, the original manufacturer's container is often the most suitable for disposal, provided it is in good condition.[10][11] If the original container is compromised, transfer the waste to a new, compatible container with a secure, screw-on cap.[10] The container should be made of a material that will not react with the chemical.

  • Labeling: Every waste container must be accurately and clearly labeled.[8][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride"

    • The quantity of waste

    • The date of accumulation

    • The name and contact information of the principal investigator or laboratory supervisor

    • Appropriate hazard pictograms as indicated in the SDS

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[10] This area should be away from sinks and drains to prevent accidental release into the sewer system.[11]

  • Secondary Containment: Place the primary waste container within a larger, chemically compatible secondary container to contain any potential leaks or spills.[10] The secondary container should be capable of holding at least 110% of the volume of the primary container.[10]

  • Storage Limits: Adhere to institutional and regulatory limits on the quantity of hazardous waste that can be accumulated and the maximum storage duration.[10][11]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and final disposal of hazardous chemical waste.[8] Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely. This documentation is a critical component of regulatory compliance.

Disposal of Contaminated Materials:

Any materials that come into direct contact with 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride, such as gloves, weighing paper, and pipette tips, should be considered contaminated solid waste.

  • Collection: Place these items in a clearly labeled, durable plastic bag or a designated solid waste container.[10]

  • Labeling: Label the bag or container as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant.

  • Disposal: Dispose of this contaminated waste through your institution's hazardous waste program.

Empty Container Disposal:

Empty containers that once held 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride must be properly managed.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[12]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[12]

  • Final Disposal: After triple rinsing and air drying, the container may be disposed of as non-hazardous waste, though it is best to reuse the container for compatible waste when possible.[12]

IV. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_ancillary Ancillary Waste start Start: Unused or Waste 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride ppe Don Appropriate PPE start->ppe contaminated_materials Contaminated Materials (Gloves, Wipes) start->contaminated_materials empty_container Empty Original Container start->empty_container fume_hood Work in Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Select & Label Compatible Container segregate->containerize store Store in Designated Area with Secondary Containment containerize->store request_pickup Request EHS Waste Pickup store->request_pickup end End: Compliant Disposal request_pickup->end bag_label Bag and Label as Contaminated Waste contaminated_materials->bag_label bag_label->request_pickup triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container triple_rinse->dispose_container collect_rinsate->request_pickup

Disposal Workflow for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride
V. Conclusion

The proper disposal of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers and scientists can ensure that they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always prioritize safety and consult your institution's EHS department for specific guidance.

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  • CAS No : 221264-21-7 | Product Name : Ropinirole Related Compound B (4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride) (1605227).Pharmaffiliates.
  • [Ropinirole Related Compound B (50 mg) (4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride)].USP Store.
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